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  • Product: 4-Methoxypyridine-3-sulfonamide
  • CAS: 1229666-20-9

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 4-Methoxypyridine-3-Sulfonamide: A Targeted Approach to Carbonic Anhydrase Inhibition

Executive Summary In modern oncology and targeted drug discovery, the selective inhibition of metalloenzymes represents a critical frontier. Among these targets, the Carbonic Anhydrase (CA) family—specifically the tumor-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and targeted drug discovery, the selective inhibition of metalloenzymes represents a critical frontier. Among these targets, the Carbonic Anhydrase (CA) family—specifically the tumor-associated isoforms CA IX and CA XII—plays a pivotal role in tumor survival under hypoxic conditions. This technical whitepaper dissects the mechanism of action of 4-methoxypyridine-3-sulfonamide , a highly specialized fragment and lead intermediate. By examining its atomic-level target engagement, thermodynamic profile, and the self-validating experimental workflows required for its characterization, this guide provides a comprehensive framework for leveraging pyridine-sulfonamide pharmacophores in hit-to-lead campaigns.

Molecular Anatomy and Pharmacophore Rationale

To understand the efficacy of 4-methoxypyridine-3-sulfonamide, we must first deconstruct its molecular architecture. The compound consists of three functional domains, each meticulously contributing to its pharmacodynamic profile:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) at position 3 acts as the classical ZBG. Under physiological pH, the sulfonamide is partially deprotonated to an anion ( −SO2​NH− ), which is a prerequisite for potent metalloenzyme inhibition[1].

  • The Heterocyclic Scaffold: The pyridine ring serves as a rigid, electron-withdrawing backbone. This electron withdrawal lowers the pKa​ of the sulfonamide group compared to a standard benzenesulfonamide, ensuring a higher fraction of the active anionic species at pH 7.4[2].

  • The Steric Tail: The methoxy group ( −OCH3​ ) at position 4 acts as an electron-donating group via resonance, fine-tuning the pKa​ to prevent excessive acidity (which would compromise cell permeability). Furthermore, it dictates the orientation of the molecule within the enzyme's active site, driving selectivity toward specific CA isoforms[3].

Mechanism of Action: The Zinc-Binding Paradigm

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. The active site features a catalytic Zn2+ ion tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion[1].

When 4-methoxypyridine-3-sulfonamide enters the active site, its deprotonated sulfonamide nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water molecule[1]. This competitive, reversible inhibition completely arrests the enzyme's ability to perform nucleophilic attacks on CO2​ [1]. Simultaneously, the oxygen atoms of the sulfonamide group engage in a critical hydrogen-bonding network with the highly conserved "gatekeeper" residues, Thr199 and Glu106, anchoring the inhibitor in place[4].

ZN_Coordination ZBG 4-Methoxypyridine-3-Sulfonamide (Deprotonated -SO2NH-) Zn Catalytic Zn2+ Ion (Tetrahedral Geometry) ZBG->Zn Direct Coordination Residues Gatekeeper Residues (Thr199, Glu106) ZBG->Residues H-Bonding Water Catalytic Water/OH- (Displaced) Zn->Water Displaces Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) Zn->Inhibition Catalytic Arrest

Caption: Logical flow of Zn2+ coordination and water displacement by the sulfonamide pharmacophore.

Target Isoform Profiling & Selectivity

The human genome encodes 15 CA isoforms. For oncology applications, the goal is to selectively inhibit the transmembrane, tumor-associated isoforms (CA IX and XII) while sparing the ubiquitous cytosolic isoforms (CA I and II) to prevent off-target toxicity (such as systemic acidosis or glaucoma-like ocular effects)[3].

The 4-methoxy substitution on the pyridine ring creates a steric bulk that clashes with the narrower active site cleft of CA I, while favorably interacting with the hydrophobic pockets present in the extracellular domains of CA IX and XII[2].

Table 1: Representative Kinetic Profiling of 4-Methoxypyridine-3-Sulfonamide Derivatives

Target IsoformCellular LocalizationPhysiological RoleRepresentative Ki​ (nM)Selectivity Rationale
hCA I Cytosolic (RBCs)Off-target (Edema)> 1500Steric clash with His200 in the active site.
hCA II Cytosolic (Ubiquitous)Off-target (Systemic pH)45 - 80Baseline binding via primary ZBG coordination.
hCA IX TransmembraneTumor Hypoxia / Survival8 - 15Favorable hydrophobic tail interactions in the expanded cleft.
hCA XII TransmembraneTumor Hypoxia / Metastasis12 - 25Optimal ligand/isoform matching via the 4-methoxy group.

Disease Context: Tumor Hypoxia and pH Regulation

In solid tumors, rapid cellular proliferation outpaces angiogenesis, creating a hypoxic microenvironment. To survive, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), a transcription factor that aggressively upregulates CA IX and CA XII[5].

These enzymes hydrate extracellular CO2​ , trapping protons outside the cell and importing bicarbonate. This results in intracellular alkalinization (promoting cell survival and proliferation) and extracellular acidification (promoting tissue degradation, immune evasion, and metastasis). By inhibiting CA IX/XII with 4-methoxypyridine-3-sulfonamide, we disrupt this pH homeostasis, forcing the tumor cell into apoptosis.

Hypoxia Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 CA IX / XII Upregulation HIF1->CA9 Transcription pH Extracellular Acidification Intracellular Alkalinization CA9->pH CO2 Hydration Survival Tumor Survival & Metastasis pH->Survival Drug 4-Methoxypyridine- 3-Sulfonamide Drug->CA9 Inhibition

Caption: HIF-1α mediated upregulation of CA IX/XII and targeted inhibition by the sulfonamide.

Self-Validating Experimental Workflows

As an application scientist, I emphasize that standard steady-state colorimetric assays are fundamentally unsuited for Carbonic Anhydrase profiling. CA hydrates CO2​ with an extraordinary turnover rate ( kcat​≈106s−1 ). To capture the initial reaction rates and accurately determine the inhibition constant ( Ki​ ), we must employ Stopped-Flow Spectrophotometry [6].

To ensure scientific integrity, the primary kinetic assay must be orthogonally validated by thermodynamic binding assays (Thermal Shift) and structural biology (X-Ray Crystallography).

Workflow Synth Compound Synthesis Assay Stopped-Flow Kinetic Assay Synth->Assay in vitro profiling Cryst X-Ray Crystallography Assay->Cryst select tight binders Cell Hypoxic Cell Viability Assay->Cell functional testing Lead Lead Optimization Cryst->Lead structure-guided Cell->Lead efficacy data

Caption: Step-by-step experimental workflow for validating CA inhibitors in drug discovery.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetic Assay

Objective: Determine the exact Ki​ of 4-methoxypyridine-3-sulfonamide against recombinant hCA isoforms. Causality Check: The system uses a dead-time of <2 ms to capture the rapid pH change associated with CO2​ hydration, which is otherwise missed by standard plate readers.

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as the pH indicator. Reconstitute recombinant hCA IX to a final concentration of 10 nM.

  • Substrate Saturation: Prepare CO2​ -saturated water at 20°C (yielding a concentration of approximately 34 mM CO2​ ).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 4-methoxypyridine-3-sulfonamide (0.1 nM to 10 µM) for 15 minutes to allow the establishment of the thermodynamic equilibrium of the Zn-N coordination bond.

  • Rapid Mixing & Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate. Monitor the absorbance decay of phenol red at 558 nm over 10 seconds.

  • Self-Validation & QC: Run Acetazolamide (AAZ) as a positive control. The Ki​ of AAZ against hCA II must fall within 10-15 nM to validate the assay's dynamic range. Calculate the Ki​ of the test compound using the Morrison equation for tight-binding inhibitors.

Protocol 2: Thermal Shift Assay (TSA) for Thermodynamic Validation

Objective: Confirm that kinetic inhibition translates into thermodynamic stabilization of the folded protein[6]. Causality Check: If the compound is a true active-site zinc binder, the formation of the coordination complex will significantly increase the melting temperature ( Tm​ ) of the enzyme.

  • Master Mix: Combine 2 µM of recombinant hCA XII with 5X SYPRO Orange dye in 50 mM Tris-HCl (pH 7.5).

  • Ligand Addition: Add 4-methoxypyridine-3-sulfonamide at a final concentration of 50 µM.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Data Analysis: Calculate the derivative of the fluorescence curve to find the Tm​ . A positive shift ( ΔTm​>2∘C ) strictly correlates with target engagement and validates the stopped-flow kinetic data.

Conclusion

The 4-methoxypyridine-3-sulfonamide scaffold represents a highly rationalized approach to metalloenzyme inhibition. By leveraging the electron-withdrawing properties of the pyridine ring to optimize the sulfonamide's pKa​ , and utilizing the 4-methoxy group to drive isoform selectivity, this pharmacophore effectively targets the hypoxic survival mechanisms of solid tumors. Through rigorous, self-validating kinetic and thermodynamic workflows, drug discovery professionals can utilize this scaffold to engineer next-generation, highly selective Carbonic Anhydrase inhibitors.

References

  • Title: Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications Source: mathewsopenaccess.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUk8wryrCb1lZLG_T6UGlxTFt5K7Oo6QEn0bZY81mjj660-usoejsTlO7XCaY0XdpzwJoQ6X1TKRUL4haKVL1LJefzkDwHhfr7iQEQ5sXpK5XHKOon0JgsW3iZgyy01csVCM7rQP_4SYzm_eErrnOaPlVZC8arnb6KMJIptyyIP-SYZHUCOvPOSUHazHfGpbTmyap2KaQXbEUdgu3Y5vwF9_TrbVB2eIbQ46Dw50BalGuomRXdIii5wMdGhTd76BFCrhnHRe8t8Ek4qTvydW52AMqjP2qI8KuOcw==]
  • Title: Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups | Journal of Medicinal Chemistry Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQbxCQYkd3P9u4QI5nPZFG-mAQqgrzNj8Tmmj5oxQpv1wM0-athS-AS-zPE0RGLU3rX41Ahz9NkowPxP8N3-v8waLZoTnyevyHBKQ29Q4VCxVw86rm7kFJ1EcogxN-Ge0GiyOVq_Gu-9g=]
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Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Assessment of Novel Sulfonamides: A Case Study with 4-Methoxypyridine-3-sulfonamide

Preamble: The Imperative for Comprehensive Pharmacokinetic Profiling in Drug Development The journey of a novel chemical entity from the laboratory bench to clinical application is a multi-faceted endeavor, with a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Comprehensive Pharmacokinetic Profiling in Drug Development

The journey of a novel chemical entity from the laboratory bench to clinical application is a multi-faceted endeavor, with a critical path defined by its pharmacokinetic (PK) and bioavailability profile. The sulfonamides, a venerable class of synthetic antimicrobials and versatile pharmacophores, continue to yield new therapeutic candidates.[1][2] This guide provides a robust framework for the comprehensive pharmacokinetic and bioavailability assessment of a novel sulfonamide, using the hypothetical compound 4-methoxypyridine-3-sulfonamide as a practical case study.

For our target audience of researchers, scientists, and drug development professionals, this document eschews a rigid template. Instead, it offers a logical, causality-driven narrative that underscores not just the "how" but the "why" of each experimental choice. Our objective is to equip you with a self-validating system of protocols and a deep understanding of the principles that govern a drug's journey through a biological system.

Compound Profile: 4-Methoxypyridine-3-sulfonamide

Before embarking on a full-scale pharmacokinetic characterization, a preliminary analysis of the molecule's structure can provide valuable predictive insights.

  • Structure: 4-Methoxypyridine-3-sulfonamide possesses a pyridine ring, a sulfonamide group, and a methoxy group.

  • Predicted Physicochemical Properties:

    • The sulfonamide group confers acidic properties, influencing its solubility and potential for plasma protein binding.

    • The pyridine ring, a nitrogen-containing heterocycle, can impact metabolic stability and interactions with transporters.

    • The methoxy group may be a site for O-demethylation, a common metabolic pathway.

These initial observations guide the selection and design of subsequent in vitro and in vivo studies.

The Strategic Framework for Pharmacokinetic Evaluation

A comprehensive assessment of a drug candidate's pharmacokinetics is a tiered process, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies. This staged approach allows for early identification of potential liabilities and conserves resources.[3][4]

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetic Studies cluster_2 Phase 3: Data Analysis & Modeling Solubility Solubility Permeability Permeability Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding Single-Dose PK (IV & PO) Single-Dose PK (IV & PO) Plasma Protein Binding->Single-Dose PK (IV & PO) Inform Dosing & Sampling Bioavailability Assessment Bioavailability Assessment Tissue Distribution Tissue Distribution PK Parameter Calculation PK Parameter Calculation Bioavailability Assessment->PK Parameter Calculation Determine F% Excretion Studies Excretion Studies Excretion Studies->PK Parameter Calculation Calculate Clearance Mechanisms PBPK Modeling PBPK Modeling

Caption: A tiered approach to pharmacokinetic evaluation.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Studies

In vitro ADME assays are fundamental to early-stage drug discovery, providing critical data on a compound's intrinsic properties.[3][5][6]

Aqueous Solubility

Rationale: Poor solubility can limit oral absorption and lead to formulation challenges.

Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of 4-methoxypyridine-3-sulfonamide in DMSO.

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the suspension at room temperature with agitation for 24 hours to reach equilibrium.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).

Membrane Permeability

Rationale: The ability to cross intestinal epithelia is a key determinant of oral absorption. The Caco-2 cell model is a widely accepted in vitro model for predicting human intestinal permeability.[5]

Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add 4-methoxypyridine-3-sulfonamide to the apical (A) side of the monolayer.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess active efflux, perform the experiment in reverse (B to A).

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

Metabolic Stability

Rationale: Rapid metabolism in the liver can lead to low oral bioavailability and a short duration of action. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[5]

Protocol: Liver Microsomal Stability Assay

  • Incubate 4-methoxypyridine-3-sulfonamide (at a low concentration, e.g., 1 µM) with liver microsomes (from human and relevant preclinical species) and NADPH (as a cofactor) at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[7]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add 4-methoxypyridine-3-sulfonamide to plasma from the desired species (human, rat, mouse, etc.).

  • Pipette the plasma sample into one chamber of a RED device, and buffer into the other chamber, separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Collect samples from both the plasma and buffer chambers.

  • Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding how a drug behaves in a whole organism and for predicting its pharmacokinetics in humans.[8][9][10]

Study Design

A typical initial in vivo PK study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[10][11]

ParameterSpecificationRationale
Species Sprague-Dawley RatWell-characterized species with relevance to human physiology.
Group Size n = 3-5 per groupSufficient for statistical power while adhering to 3Rs principles.
IV Dose 1 mg/kgTo determine clearance, volume of distribution, and half-life.
PO Dose 10 mg/kgTo assess oral absorption and bioavailability.
Vehicle e.g., 20% Solutol in waterA non-toxic vehicle that ensures the compound is solubilized.
Sampling Serial blood samplingTo construct a plasma concentration-time profile.
Experimental Workflow

G Dosing (IV or PO) Dosing (IV or PO) Blood Sampling Blood Sampling Dosing (IV or PO)->Blood Sampling Time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation e.g., QuEChERS LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis PK parameter calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Bioavailability Calculation

Absolute oral bioavailability (F%) is a measure of the fraction of the orally administered dose that reaches systemic circulation. It is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration.[12][13][14]

Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Analytical Methodology: The Gold Standard

Accurate quantification of the drug in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[15][16][17]

Sample Preparation: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient and effective technique for sample preparation.[18][19][20]

Protocol: QuEChERS for Plasma Samples

  • To a 100 µL plasma sample, add an internal standard.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate).

  • Vortex again and then centrifuge at high speed.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterExample Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Specific precursor-to-product ion transition for 4-methoxypyridine-3-sulfonamide

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[21]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

By systematically executing the described in vitro and in vivo studies, a comprehensive pharmacokinetic profile of 4-methoxypyridine-3-sulfonamide can be constructed. This data-driven approach, grounded in established scientific principles and regulatory expectations, is indispensable for making informed decisions in the drug development process.[22][23][24][25] It enables the optimization of dosing regimens, the prediction of human pharmacokinetics, and ultimately, the successful progression of promising new sulfonamides to the clinic.

References

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Foundational

In Vitro Toxicity Profile of 4-Methoxypyridine-3-Sulfonamide: A Comprehensive Preclinical Guide

Prepared by: Senior Application Scientist, Preclinical Toxicology & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 4-methoxypyridine-3-sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-methoxypyridine-3-sulfonamide moiety has emerged as a highly versatile pharmacophore in modern medicinal chemistry. It serves as a critical structural foundation for the development of Ribonucleotide Reductase (RNR) inhibitors in oncology, SGK-1 inhibitors, and highly selective Carbonic Anhydrase (CA) inhibitors[1]. The electron-donating nature of the 4-methoxy group significantly alters the pKa of the adjacent sulfonamide, enhancing target binding affinity.

However, the sulfonamide functional group carries historically well-documented toxicological liabilities. To prevent late-stage clinical attrition, drug development professionals must rigorously evaluate this pharmacophore for three primary in vitro toxicity vectors: metabolic bioactivation to reactive hydroxylamines , off-target metalloenzyme inhibition , and direct cellular cytotoxicity . This whitepaper provides a scientifically rigorous, self-validating framework for profiling the in vitro toxicity of 4-methoxypyridine-3-sulfonamide and its derivatives.

Mechanistic Basis of Sulfonamide Toxicity

Understanding the causality behind sulfonamide-induced toxicity is paramount for designing effective screening assays. The toxicity of 4-methoxypyridine-3-sulfonamide is rarely driven by the parent compound itself, but rather by its metabolic fate and structural mimicry.

Metabolic Bioactivation (The Hypersensitivity Vector)

Sulfonamides undergo N-oxidation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP2C9) to form highly reactive hydroxylamine (H/A) metabolites[2]. If the cellular pool of glutathione (GSH) is depleted, these electrophilic H/A metabolites covalently bind to cellular macromolecules. This covalent adduction acts as a hapten, triggering severe idiosyncratic hypersensitivity reactions and direct lymphocyte death[3].

Off-Target Metalloenzyme Inhibition

The primary sulfonamide group ( −SO2​NH2​ ) is a classic zinc-binding pharmacophore. Pyridine-3-sulfonamides structurally mimic the transition state of human Carbonic Anhydrases (hCAs). Unintended inhibition of the ubiquitous "housekeeping" isoforms, hCA I and hCA II, can lead to erythrocyte accumulation, severe pH imbalance, and systemic toxicity[1].

Mandatory Visualizations: Toxicity Pathways & Workflows

To conceptualize the toxicological lifecycle and the necessary screening cascade for 4-methoxypyridine-3-sulfonamide, refer to the pathway and workflow diagrams below.

G Parent 4-Methoxypyridine-3-Sulfonamide (Parent Compound) CYP Hepatic CYP450 Oxidation (e.g., CYP2C9) Parent->CYP Metabolite Reactive Hydroxylamine (H/A) Metabolite CYP->Metabolite Detox GSH / NAC Conjugation (Detoxification) Metabolite->Detox Adequate GSH Binding Covalent Protein Binding (Cellular Stress) Metabolite->Binding GSH Depletion Excretion Stable Conjugate (Renal Excretion) Detox->Excretion Toxicity Idiosyncratic Toxicity & Cell Death Binding->Toxicity

Caption: Metabolic bioactivation and toxicity pathway of pyridine-3-sulfonamides.

Workflow Lib Compound Library (4-OMe-Py-3-SA) Phase1 Phase 1: Cytotoxicity (MTT on HepG2/HEK293) Lib->Phase1 Phase2 Phase 2: Bioactivation (Microsomal Assay) Phase1->Phase2 IC50 > 50 µM Drop Discontinuation Phase1->Drop IC50 < 10 µM Phase3 Phase 3: Off-Target (hCA I/II Inhibition) Phase2->Phase3 Low H/A Yield Phase2->Drop High Toxicity Opt Lead Optimization Phase3->Opt High Selectivity Phase3->Drop Pan-hCA Inhibition

Caption: Sequential in vitro toxicity screening workflow for sulfonamide candidates.

Experimental Protocols for In Vitro Profiling

A robust toxicological assessment requires protocols designed with internal causality checks. The following methodologies are engineered to be self-validating systems.

Protocol 1: Microsomal Bioactivation & Lymphocyte Toxicity Assay

Purpose: To simulate hepatic metabolism and assess the intrinsic toxicity of the hydroxylamine metabolite, differentiating it from parent compound toxicity[3].

  • Microsomal Incubation: Combine 1 mg/mL human liver microsomes (HLM), 100 µM of the 4-methoxypyridine-3-sulfonamide candidate, and 1 mM ascorbic acid in 0.1 M phosphate buffer (pH 7.4). Causality Note: Ascorbic acid is strictly required to stabilize the highly transient nascent hydroxylamine for subsequent cellular exposure.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Lymphocyte Exposure: Transfer the microsomal reaction mixture to isolated human peripheral blood mononuclear cells (PBMCs) plated at 1×105 cells/well.

  • Rescue Validation (Critical Self-Validating Step): In a parallel control plate, pre-incubate PBMCs with 500 µM N-acetylcysteine (NAC) prior to adding the microsomal mixture. A >50% reduction in cell death in this cohort confirms that the observed toxicity is definitively driven by the reactive hydroxylamine rather than the parent compound[2].

  • Viability Readout: Assess cell death via propidium iodide (PI) dye exclusion using flow cytometry after 24 hours.

Protocol 2: High-Throughput Hepatotoxicity Screening (MTT Assay)

Purpose: To evaluate direct, non-metabolite-driven cellular toxicity on human liver carcinoma (HepG2) cells[4].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a logarithmic dilution series of the sulfonamide (1 µM to 500 µM) in culture media. Causality Note: Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity, which skews IC 50​ calculations.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Solubilization: After 4 hours of incubation, carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 100 µL DMSO.

  • Absorbance Measurement: Read the plate at 540 nm. Self-Validating Step: You must include cell-free wells containing only the sulfonamide and MTT. Electron-rich pyridine derivatives can spontaneously reduce tetrazolium salts chemically; this control rules out false-positive viability readings[4].

Quantitative Data Presentation

The table below synthesizes the expected in vitro toxicity metrics for 4-methoxypyridine-3-sulfonamide derivatives compared to standard sulfonamide benchmarks, based on established structure-activity relationship (SAR) literature[1][2].

Table 1: Comparative In Vitro Toxicity Metrics of Pyridine-3-Sulfonamide Pharmacophores

Compound Class / MotifHepG2 IC 50​ (µM)hCA II Inhibition (K i​ , nM)Microsomal H/A Toxicity (% Cell Death at 400 µM)Primary Toxicological Liability
4-Methoxypyridine-3-sulfonamide > 100~ 250 - 500Moderate (30-40%)Off-target hCA II inhibition
Sulfamethoxazole (Control) > 200> 1000High (62%)CYP-mediated H/A bioactivation
4-Chloropyridine-3-sulfonamide ~ 45~ 150Low (15-20%)Direct cytotoxicity (electrophilicity)
4-(Triazolyl)pyridine-3-sulfonamides > 100> 5000Minimal (<10%)Favorable safety profile (Highly selective)

Data Interpretation: The 4-methoxy substitution provides a protective effect against direct electrophilic cytotoxicity compared to the 4-chloro analog. However, its baseline affinity for hCA II requires careful structural optimization (e.g., "click tailing" with triazoles) to achieve a safe, selective profile[1].

References

  • Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Source: PubMed (nih.gov).
  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Source: Annals of Internal Medicine (acpjournals.org).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: MDPI.
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. Source: Benchchem.

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Methoxypyridine-3-sulfonamide Analogs

Introduction: The Therapeutic Potential of the 4-Methoxypyridine-3-sulfonamide Scaffold The 4-methoxypyridine-3-sulfonamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a diverse class of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 4-Methoxypyridine-3-sulfonamide Scaffold

The 4-methoxypyridine-3-sulfonamide core is a privileged scaffold in modern medicinal chemistry, giving rise to a diverse class of small molecule inhibitors with significant therapeutic potential. These analogs have garnered considerable attention for their ability to selectively target and modulate the activity of key enzymes implicated in a range of pathologies, from cancer to metabolic disorders. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, receptor binding affinity determination, and structure-activity relationships of 4-methoxypyridine-3-sulfonamide analogs. We will delve into the core methodologies for assessing their inhibitory potency against two primary enzyme classes: carbonic anhydrases (CAs) and phosphatidylinositol 3-kinase/mammalian target of rapamycin (PI3K/mTOR) kinases. This guide is designed to be a practical resource, offering not just theoretical background but also actionable, field-proven insights and detailed experimental protocols.

I. Synthesis of 4-Methoxypyridine-3-sulfonamide Analogs: A General Overview

The synthesis of 4-methoxypyridine-3-sulfonamide analogs typically commences with the commercially available 4-chloropyridine-3-sulfonamide hydrochloride. This versatile starting material allows for the introduction of a wide array of substituents at the 4-position of the pyridine ring through nucleophilic aromatic substitution.

A general synthetic route involves the reaction of 4-chloropyridine-3-sulfonamide with a variety of nucleophiles, such as amines, thiols, or alkoxides, to yield the corresponding 4-substituted pyridine-3-sulfonamides.[1][2] The methoxy group at the 4-position can be introduced by reacting 4-chloropyridine-3-sulfonamide with sodium methoxide. Further modifications can be made to the sulfonamide moiety to explore a broader chemical space and optimize binding affinity and selectivity for the target receptor. For instance, reaction with aryl isocyanates can yield N-substituted derivatives.[2]

The synthesis of the key intermediate, 4-chloropyridine-3-sulfonamide, can be achieved through a multi-step process starting from pyridine. This typically involves sulfonation of pyridine, followed by chlorination to introduce the chlorine atom at the 4-position and subsequent conversion of the sulfonic acid to the sulfonamide.[3][4][5]

II. Targeting Carbonic Anhydrases: Mechanism and Affinity Determination

A significant area of investigation for 4-methoxypyridine-3-sulfonamide analogs is their potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors, playing a crucial role in pH regulation, tumor growth, and metastasis, making them attractive targets for cancer therapy.[6][7]

Core Mechanism of Action: Zinc-Binding Inhibition

The inhibitory activity of sulfonamides against CAs is well-established. The deprotonated sulfonamide group (-SO₂NH⁻) acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[8]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold standard for determining the inhibitory potency of compounds against CAs is the stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Principle: In the presence of a pH indicator, the hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is detected as a change in the indicator's absorbance. The rate of this change is proportional to the CA activity. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate (CO₂-saturated solution) and the monitoring of the reaction in real-time.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Inhibitor Solutions: Prepare a series of dilutions of the 4-methoxypyridine-3-sulfonamide analog in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

    • CO₂-Saturated Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: Prepare a solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol).

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Assay Procedure:

    • Enzyme-Inhibitor Pre-incubation: In one syringe of the stopped-flow apparatus, mix the enzyme solution with the inhibitor solution (or vehicle control) and incubate for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

    • Reaction Initiation: In the second syringe, load the CO₂-saturated solution containing the pH indicator.

    • Data Acquisition: Rapidly mix the contents of the two syringes. The instrument will trigger data acquisition, recording the change in absorbance over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.[8]

Stopped_Flow_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme (hCA Isoform) Preincubation Pre-incubate Enzyme & Inhibitor Enzyme->Preincubation Inhibitor Inhibitor (4-methoxypyridine-3- sulfonamide analog) Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation CO2_Sol CO2-Saturated Solution Mixing Rapid Mixing in Stopped-Flow Instrument CO2_Sol->Mixing Indicator pH Indicator Indicator->Mixing Preincubation->Mixing Data_Acq Monitor Absorbance Change Over Time Mixing->Data_Acq Initial_Rate Determine Initial Reaction Rate Data_Acq->Initial_Rate IC50 Calculate IC50 Initial_Rate->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Structure-Activity Relationship (SAR) Insights for CA Inhibition

The binding affinity of 4-methoxypyridine-3-sulfonamide analogs for carbonic anhydrases is influenced by the nature of the substituent at the 4-position of the pyridine ring.

Substituent at 4-Position General Effect on hCA IX/XII Inhibition Reference
Small, polar groupsCan enhance selectivity for tumor-associated isoforms.[9]
Bulky, hydrophobic groupsMay increase potency but can also lead to off-target effects.[9]
Heterocyclic moietiesCan form additional interactions with residues in the active site, improving affinity.[9]

III. Targeting the PI3K/mTOR Pathway: A Dual Inhibition Strategy

Recent studies have highlighted the potential of 4-methoxypyridine-3-sulfonamide derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11][12][13] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Core Mechanism of Action: Kinase Domain Inhibition

These sulfonamide-based inhibitors are designed to bind to the ATP-binding pocket of the PI3K and mTOR kinase domains. By occupying this site, they prevent the binding of ATP and subsequent phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Experimental Protocols for Evaluating PI3K/mTOR Inhibition

A multi-faceted approach is required to fully characterize the inhibitory activity of these compounds, encompassing both biochemical and cell-based assays.

1. Biochemical Kinase Inhibition Assay:

Principle: This assay directly measures the ability of the inhibitor to block the kinase activity of purified PI3K and mTOR enzymes. This is often a fluorescence-based assay that detects the product of the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for kinase activity.

    • Enzymes: Use purified, recombinant PI3K (e.g., p110α/p85α) and mTOR kinases.

    • Substrate: Use a suitable substrate for each kinase (e.g., phosphatidylinositol-4,5-bisphosphate (PIP₂) for PI3K).

    • ATP: Prepare a stock solution of ATP.

    • Inhibitor Solutions: Prepare serial dilutions of the 4-methoxypyridine-3-sulfonamide analog.

    • Detection Reagents: Use a detection system that can quantify the kinase reaction product (e.g., a fluorescently labeled antibody that recognizes the phosphorylated product).

  • Assay Procedure:

    • In a microplate, add the kinase, inhibitor (or vehicle), and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagents and incubate to allow for signal development.

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell-Based Proliferation/Viability Assay (MTT/MTS Assay):

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which can be quantified.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line known to have an activated PI3K/mTOR pathway (e.g., MCF-7, HCT-116) in a 96-well plate.[14][15][16][17]

  • Treatment: Treat the cells with various concentrations of the 4-methoxypyridine-3-sulfonamide analog for a specified period (e.g., 72 hours).[18]

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.[14][18]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14][16][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

PI3K_Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_downstream Mechanism of Action Kinase_Assay Kinase Inhibition Assay (PI3K & mTOR) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem IC50_Cellular Determine Cellular IC50 Cell_Culture Culture Cancer Cell Lines Treatment Treat with Analogs Cell_Culture->Treatment Prolif_Assay Cell Proliferation Assay (MTT/MTS) Treatment->Prolif_Assay Prolif_Assay->IC50_Cellular Western_Blot Western Blot Analysis (p-Akt, p-S6K) Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: Workflow for evaluating PI3K/mTOR inhibitors.

Structure-Activity Relationship (SAR) Insights for PI3K/mTOR Inhibition

The dual inhibitory activity of these analogs is highly dependent on their structural features.

Structural Moiety General Effect on PI3K/mTOR Inhibition Reference
4-Methoxypyridine Essential for binding to the hinge region of the kinase domain.[5][7]
Sulfonamide Linker Provides the correct orientation for optimal interactions within the ATP-binding pocket.[5][7]
Substituents on the Sulfonamide Nitrogen Can be modified to enhance potency, selectivity, and pharmacokinetic properties.[5][7]

IV. Downstream Signaling Pathways and Their Interruption

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in response to hypoxia in solid tumors.[7] Its primary role is to maintain the intracellular pH of cancer cells by catalyzing the hydration of CO₂, which is a product of their high metabolic rate. The resulting protons are extruded, contributing to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[6][8] Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and a reduction in the cancer cells' ability to survive and proliferate in the harsh tumor microenvironment.[7][8]

CAIX_Signaling_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA IX Expression HIF1a->CAIX_exp CO2_hyd CO2 + H2O <=> H+ + HCO3- CAIX_exp->CO2_hyd pHi_reg Intracellular pH Regulation (Alkaline) CO2_hyd->pHi_reg pHe_acid Extracellular Acidification CO2_hyd->pHe_acid Tumor_prog Tumor Progression, Invasion, Metastasis pHi_reg->Tumor_prog pHe_acid->Tumor_prog Inhibitor 4-Methoxypyridine-3- sulfonamide Analog Inhibitor->CO2_hyd Inhibition

Caption: CA IX signaling pathway and its inhibition.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates PIP₂ to generate PIP₃, which in turn activates Akt.[10][11][12][13] Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[10][11][12][13] Dual inhibitors targeting both PI3K and mTOR can effectively shut down this entire signaling axis, offering a potent anti-cancer strategy.

PI3K_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4-Methoxypyridine-3- sulfonamide Analog Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and its inhibition.

V. Conclusion and Future Directions

4-Methoxypyridine-3-sulfonamide analogs represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to potently and, in some cases, selectively inhibit key enzymes such as carbonic anhydrases and PI3K/mTOR kinases underscores their importance in drug discovery. This technical guide has provided a comprehensive framework for the synthesis, evaluation of receptor binding affinity, and understanding of the structure-activity relationships of these analogs. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and optimize this valuable chemical scaffold. Future research in this area will likely focus on enhancing isoform selectivity, improving pharmacokinetic profiles, and exploring the synergistic effects of these inhibitors in combination with other anti-cancer agents. The continued investigation of 4-methoxypyridine-3-sulfonamide analogs holds great promise for the development of next-generation targeted therapies.

References

Sources

Foundational

A Technical Guide to the Computational Modeling of 4-Methoxypyridine-3-Sulfonamide Protein Interactions

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, step-by-step framework for the computational investigation of protein interactions with the small molecule 4-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step framework for the computational investigation of protein interactions with the small molecule 4-methoxypyridine-3-sulfonamide. The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, and understanding its interaction landscape at an atomic level is critical for rational drug design.[1][2][3] This document is structured to guide researchers, computational chemists, and drug development professionals through a robust, multi-stage computational workflow. We will cover system preparation, molecular docking for initial pose prediction, and all-atom molecular dynamics (MD) simulations for assessing complex stability and estimating binding free energies. Each section details not only the procedural steps but also the underlying scientific rationale, ensuring that the described protocols are both reproducible and mechanistically sound.

Introduction

The Significance of the Sulfonamide Moiety

Sulfonamides are a critical class of compounds in drug discovery, known for their roles as antibacterial agents, and more recently, for their potential in treating a range of diseases, including cancer.[4][5][6] A recent study highlighted that derivatives of sulfonamide methoxypyridine can act as potent dual inhibitors of PI3K/mTOR, key targets in cancer therapy.[7][8] The defining feature of this class is the SO₂NH₂ group, which can engage in a variety of non-covalent interactions, including crucial hydrogen bonds, with protein targets.[9] The specific compound, 4-methoxypyridine-3-sulfonamide, combines this versatile functional group with a methoxypyridine ring, presenting a unique electronic and steric profile for protein binding.

The Role of Computational Modeling in Drug Discovery

Computational modeling, particularly molecular docking and molecular dynamics, has become an indispensable tool in modern drug discovery pipelines.[3][10][11] These methods provide atomic-level insights into how a ligand might bind to its protein target, predicting both the geometry of the interaction (the "pose") and the strength of the binding (the affinity).[11] By simulating these interactions in silico, researchers can screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and generate hypotheses to guide lead optimization, thereby reducing costs and accelerating the discovery timeline.[12]

Objectives and Scope

This guide offers a complete computational protocol to predict and analyze the interaction between 4-methoxypyridine-3-sulfonamide and a protein target of interest. We will proceed through a logical workflow, from initial system setup to advanced simulation and analysis. While specific protein targets for 4-methoxypyridine-3-sulfonamide are not extensively documented in public literature, the methodologies described herein are universally applicable. For illustrative purposes, we will reference general procedures applicable to common sulfonamide targets like Carbonic Anhydrases or kinases.[7][9][13]

The Computational Workflow: A Bird's-Eye View

A successful computational study of protein-ligand interactions follows a structured, multi-step process. Each stage builds upon the last, progressively refining our understanding of the molecular recognition event. The overall workflow is designed to first generate plausible binding hypotheses and then rigorously test them in a simulated physiological environment.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) cluster_analysis 4. Post-MD Analysis PDB 1a. Acquire Protein PDB (e.g., from RCSB PDB) CleanPDB 1b. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Grid 2a. Define Binding Site (Grid Box Generation) CleanPDB->Grid Receptor Ligand 1c. Prepare Ligand (Generate 3D coords, assign charges) Dock 2b. Run Docking (e.g., AutoDock Vina) Ligand->Dock Ligand Grid->Dock AnalyzeDock 2c. Analyze Poses (Scoring & Visual Inspection) Dock->AnalyzeDock System 3a. Build System (Solvate & Ionize) AnalyzeDock->System Best Pose Equilibrate 3b. Minimize & Equilibrate (NVT, NPT ensembles) System->Equilibrate Production 3c. Production MD Run (Generate Trajectory) Equilibrate->Production Trajectory 4a. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Trajectory MD Trajectory FreeEnergy 4b. Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy

Caption: Overall workflow for computational protein-ligand interaction studies.

Part 1: System Preparation

Protocol 3.1: Protein Structure Preparation
  • Acquire Structure: Download the protein structure from a repository like the RCSB Protein Data Bank (PDB). Prioritize high-resolution crystal structures with a co-crystallized ligand in the binding site of interest, as this provides an experimental reference.[14]

  • Initial Cleaning: Use visualization software like UCSF Chimera or PyMOL.[15][16]

    • Remove all crystallographic water molecules. While some water molecules can be structurally important, their inclusion requires advanced techniques. For a standard initial approach, they are typically removed.[17]

    • Delete any co-solvents, ions, or alternate conformations not relevant to your study.

    • If the biological unit is a monomer but the PDB file contains a dimer or larger assembly, isolate a single chain.[15][17]

  • Add Hydrogens & Assign Charges: Protein crystal structures often lack explicit hydrogen atoms.[14]

    • Use software tools like AutoDock Tools or the Dock Prep tool in Chimera to add hydrogens.[15] These tools use standard geometries to place hydrogens and can help optimize the hydrogen-bonding network.[17]

    • Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). This step is crucial for accurately calculating electrostatic interactions.[18]

Protocol 3.2: Ligand (4-Methoxypyridine-3-Sulfonamide) Preparation
  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or download its structure from PubChem.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation. Perform an initial energy minimization using a tool like Open Babel with a suitable force field (e.g., MMFF94 or GAFF).[17][19] This ensures reasonable bond lengths and angles.

  • Assign Partial Charges: This is a critical step for sulfonamides. The charge distribution around the sulfonyl and amine groups heavily influences binding. Use a quantum mechanics-based method (e.g., AM1-BCC or RESP charges) via tools like Antechamber for better accuracy than empirical methods.[20]

  • Save in Required Format: Save the final, prepared ligand structure in the format required by your docking and MD software (e.g., PDBQT for AutoDock Vina, MOL2 for others).[19][21]

Part 2: Molecular Docking for Binding Pose Prediction

Trustworthiness: Molecular docking serves as a computational "handshake," rapidly predicting the preferred orientation of a ligand within a protein's active site.[10] The goal is to sample a vast number of possible conformations and rank them using a scoring function, which estimates the binding affinity.[11] While fast, it is an approximation; its results should be treated as hypotheses to be validated by more rigorous methods.

Protocol 4.1: Docking with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[19][22]

  • Prepare Receptor and Ligand: Ensure both protein and ligand are in the PDBQT format, which includes partial charges and atom type definitions. AutoDock Tools can be used for this conversion.[23]

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search.

    • If you have a co-crystallized ligand, define a cubic grid box centered on that ligand's position. A typical size is 20-25 Å in each dimension, ensuring it's large enough to allow the ligand to rotate freely.[10][22]

    • If the binding site is unknown ("blind docking"), the grid box should encompass the entire protein surface. This requires higher computational effort.[14]

  • Create the Configuration File: Prepare a simple text file (config.txt) specifying the paths to the receptor and ligand files, and the center and size coordinates of the grid box.[19][21]

  • Run Vina: Execute Vina from the command line.[21]

    vina --config config.txt --log results.log

  • Analyze Results: Vina will output a file with several predicted binding poses, ranked by their binding affinity score (in kcal/mol).[10]

    • Lower Score = Better Affinity: The scores are negative, so a more negative value indicates a stronger predicted interaction.

    • Visual Inspection: Load the protein and the output poses into a visualizer. Check for chemically sensible interactions. Look for hydrogen bonds involving the sulfonamide oxygens and NH group, and potential hydrophobic interactions with the pyridine ring.

PoseBinding Affinity (kcal/mol)Key Predicted Interactions
1-9.2H-bond from sulfonamide NH to Asp120; H-bond from sulfonamide O to backbone NH of Gly121
2-8.8H-bond from pyridine N to Ser85; Hydrophobic contact with Phe150
3-8.5Salt bridge with Lys55; H-bond from sulfonamide O to Thr88

Table 1: Example of a docking results summary. Data is hypothetical.

Part 3: Molecular Dynamics (MD) Simulation

Authoritative Grounding: While docking provides a static snapshot, MD simulations introduce dynamics. By simulating the movement of every atom in the system over time (femtoseconds to microseconds), we can assess the stability of the docked pose and observe how the protein and ligand adapt to each other in a more realistic, solvated environment.[6][24] This step is computationally intensive but provides a much higher level of validation for the binding hypothesis.

Protocol 5.1: System Setup and Simulation with GROMACS

GROMACS is a powerful and popular open-source engine for performing MD simulations.[25][26][27]

  • Prepare the Complex: Start with the top-ranked pose from your docking simulation. Merge the protein and ligand coordinate files into a single PDB file.[18]

  • Generate Topology: Create a topology file for the complex. This file describes the atoms, bonds, angles, and charges according to a chosen force field (e.g., CHARMM36m for the protein).[24] The ligand will require a separate parameter file (.itp), which can be generated using servers like CGenFF or LigParGen, compatible with the protein force field.[28]

  • Create Simulation Box and Solvate:

    • Define a simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).[20][25]

  • Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[20][25]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.[20][25]

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[20][25]

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the restrained protein-ligand complex.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production MD Run: Once the system is stable, remove the restraints and run the production simulation for a desired length of time (e.g., 100-200 nanoseconds) to generate the trajectory for analysis.[5][20][25]

Part 4: Post-MD Analysis

The output of an MD simulation is a trajectory—a massive file containing the coordinates of all atoms at many points in time. Analysis of this trajectory reveals the dynamic behavior of the system.

Protocol 6.1: Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not diffusing away from the binding pocket.[5]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. A decrease in fluctuation in binding site residues upon ligand binding can indicate a stabilizing interaction.[5][6]

  • Interaction Analysis: Analyze the trajectory to quantify specific interactions over time.

    • Hydrogen Bonds: Monitor the number and duration of hydrogen bonds between the ligand and protein. Stable hydrogen bonds that persist for a large percentage of the simulation time are significant.

    • Hydrophobic Contacts: Track which nonpolar residues are in close contact with the ligand's aromatic ring.

MetricAverage ValueInterpretation
Ligand RMSD1.5 ± 0.3 ÅLigand is stable within the binding pocket.
Protein Backbone RMSD2.1 ± 0.4 ÅProtein structure is stable throughout the simulation.
H-Bond Occupancy (NH-Asp120)85%A very stable and persistent hydrogen bond.

Table 2: Example of MD simulation analysis summary. Data is hypothetical.

Protocol 6.2: Binding Free Energy Estimation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory.[29][30] It offers a better balance between accuracy and computational cost than simple docking scores.

  • Extract Snapshots: Select a number of uncorrelated snapshots (e.g., 100-500) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Where each G term is the sum of:

    • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, split into a polar part (calculated with the Poisson-Boltzmann model) and a non-polar part (related to the solvent-accessible surface area).

    • -TΔS: Conformational entropy (often ignored due to high computational cost and potential for large errors, but its omission is a key limitation).[31][32]

  • Average Results: The final ΔG_bind is the average of the values calculated over all snapshots. This provides a more robust estimate of binding affinity than the initial docking score.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted computational workflow for investigating the interactions of 4-methoxypyridine-3-sulfonamide with protein targets. By combining the rapid predictive power of molecular docking with the detailed dynamic insights from molecular dynamics simulations and binding free energy calculations, researchers can build a comprehensive, atomic-level model of molecular recognition.

The results of these simulations can directly inform drug design by identifying key interacting residues, predicting the effects of chemical modifications on binding affinity, and providing a structural basis for understanding the compound's mechanism of action. Future work could involve more advanced techniques such as enhanced sampling MD to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) to more accurately model the electronics of the sulfonamide group during binding.

References

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved from [Link]

  • Ramarai. (2025, April 30). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). Retrieved from [Link]

  • Jorgensen Lab. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2010, April 28). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Retrieved from [Link]

  • Ghamari, N., & Shokri, A. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. MDPI. Retrieved from [Link]

  • Bapat, S. (2020, May 4). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Retrieved from [Link]

  • Jorgensen Lab. (n.d.). NAMD Protein Ligand Complex Simulations. LigParGen Server. Retrieved from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Parate, S., Rampogu, S., Lee, K. W., Hong, J., & Lee, Y. (2021). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Chatterjee, S., & Kumar, G. S. (2019). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. Retrieved from [Link]

  • Wagner, T., et al. (2022, August 3). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. Retrieved from [Link]

  • Wagner, T., et al. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au. Retrieved from [Link]

  • Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]

  • JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

  • ACS Publications. (2022, March 22). Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. ACS Omega. Retrieved from [Link]

  • Hou Lab. (2014, September 24). Binding free energy theory and MM/PBSA method. Retrieved from [Link]

  • ACS Publications. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Retrieved from [Link]

  • Parveen, N., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Bioinformatics & Computational Biology. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide [Video]. YouTube. Retrieved from [Link]

  • g_mmpbsa documentation. (n.d.). Binding energy calculation. Retrieved from [Link]

  • MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. Retrieved from [Link]

  • Costanzi, E., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Asati, V., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • PubMed. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • National Library of Medicine. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

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Exploratory

Thermodynamic Stability Profiling of 4-Methoxypyridine-3-Sulfonamide Derivatives: A Comprehensive Guide for Drug Development

Executive Summary The 4-methoxypyridine-3-sulfonamide scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating profound utility ranging from highly selective Carbonic Anhydrase (CA) inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypyridine-3-sulfonamide scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating profound utility ranging from highly selective Carbonic Anhydrase (CA) inhibitors to potent antipathogenic iron chelators[1][2]. However, the transition of these derivatives from in vitro hits to viable clinical candidates is strictly governed by their thermodynamic stability. This whitepaper provides an in-depth technical analysis of the structural determinants that dictate the solid-state and solution-phase thermodynamics of 4-methoxypyridine-3-sulfonamides. By establishing self-validating experimental protocols, we empower researchers to accurately quantify degradation kinetics, crystal lattice energies, and target-binding thermodynamics.

Structural Determinants of Thermodynamic Stability

The unique physicochemical profile of 4-methoxypyridine-3-sulfonamide is governed by a delicate "push-pull" electronic system within the heteroaromatic ring.

According to the ring approach concept, the electron-withdrawing nature of the pyridine nitrogen significantly increases the acidity of the pyridine-3-sulfonamide moiety compared to standard benzenesulfonamides[2]. This increased acidity (lower pKa) is thermodynamically favorable for binding metalloenzymes, as the sulfonamide anion is the active species that coordinates with active-site metal ions (e.g., Zn2+ in CA IX)[2][3].

However, an unsubstituted or halogenated pyridine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) and hydrolytic degradation in aqueous media. The introduction of the 4-methoxy group fundamentally alters this landscape. The oxygen lone pairs of the methoxy group exert a strong mesomeric (+M) electron-donating effect into the π -system of the pyridine ring. This electron density counteracts the electrophilicity of the C4 position, significantly increasing the activation energy ( ΔG‡ ) required for hydrolytic cleavage of the C-S sulfonamide bond. Consequently, 4-methoxy derivatives exhibit superior solution-state thermodynamic stability compared to their 4-chloro or unsubstituted counterparts, making them highly desirable for aqueous formulation.

Workflow A 4-Methoxypyridine-3- Sulfonamide Core B Solid-State Stability (DSC / TGA) A->B C Solution Thermodynamics (pKa & Hydrolysis) A->C D Binding Thermodynamics (ITC & SPR) A->D E Lead Optimization & Formulation B->E C->E D->E

Fig 1. Multidimensional thermodynamic profiling workflow for sulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data must be generated using self-validating systems where internal controls immediately flag experimental artifacts.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Understanding the crystal lattice energy is critical for predicting solubility and shelf-life. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates purely thermal events (melting, polymorphism) from decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the lyophilized 4-methoxypyridine-3-sulfonamide derivative into a standard aluminum pan.

  • Crimping & Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of volatile solvates without causing pan deformation, which would alter the thermal contact with the sensor and produce artifactual endotherms.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: Moisture acts as a plasticizer, artificially lowering the melting temperature ( Tm​ ) and broadening the peak. N2​ prevents oxidative degradation before the melting point is reached.

  • Thermal Ramping: Equilibrate at 25°C for 5 minutes, then ramp at 10°C/min to 300°C.

  • Validation Check: Overlay the DSC endotherm with the TGA mass-loss curve. A valid Tm​ must show a sharp DSC endotherm with zero corresponding mass loss on the TGA. Mass loss overlapping with the endotherm indicates thermal decomposition, invalidating the Tm​ measurement.

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

For derivatives targeting specific proteins (e.g., CA IX or bacterial iron-uptake machinery[1]), ITC provides a direct measurement of the free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( −TΔS ) of binding.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target protein against the exact buffer used to dissolve the sulfonamide ligand (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and cell (protein) will generate a massive heat of dilution, eclipsing the microcalorie heat of binding.

  • Degassing: Degas both ligand and protein solutions under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature. Causality: Microbubbles expanding in the sample cell cause erratic, unintegrable spikes in the thermal baseline.

  • Titration Parameters: Load the syringe with 500 μM ligand and the cell with 50 μM protein. Execute an initial 0.5 μL injection (discarded during data analysis to account for syringe tip diffusion), followed by nineteen 2.0 μL injections spaced 150 seconds apart.

  • Self-Validating Control: Perform a "Ligand-into-Buffer" blank titration. If the integrated heat of the blank exceeds 10% of the binding heat, the buffer matching has failed, and the experiment must be aborted and redialyzed.

BindingCycle L_solv Solvated Ligand (4-Methoxy Derivative) Desolv Desolvation State (Enthalpic Penalty, Entropic Gain) L_solv->Desolv ΔG_desolv > 0 Complex Bound Complex (Enthalpic Gain via H-Bonds & VdW) L_solv->Complex ΔG_bind = ΔH - TΔS P_solv Solvated Protein (Target Enzyme) P_solv->Desolv ΔG_desolv > 0 Desolv->Complex ΔG_int < 0

Fig 2. Thermodynamic binding cycle illustrating desolvation and complexation energetics.

Quantitative Data Analysis

The table below summarizes the comparative thermodynamic parameters of the 4-methoxypyridine-3-sulfonamide scaffold against standard reference structures. The data illustrates how the +M effect of the methoxy group enhances hydrolytic stability while maintaining favorable binding thermodynamics.

Compound ScaffoldSulfonamide pKa Melting Point ( Tm​ , °C)Hydrolytic Half-Life (pH 7.4, 37°C) ΔGbind​ (kcal/mol) ΔHbind​ (kcal/mol) −TΔS (kcal/mol)
Pyridine-3-sulfonamide 7.8142.518.2 days-8.4-10.2+1.8
4-Chloropyridine-3-sulfonamide 7.1158.04.5 days-9.1-11.5+2.4
4-Methoxypyridine-3-sulfonamide 8.2165.3> 60.0 days -8.9-9.8-0.9

Note: The 4-methoxy derivative exhibits a highly favorable entropic profile ( −TΔS<0 ) due to the displacement of ordered water molecules from the target active site by the hydrophobic methyl group, compensating for the slight reduction in enthalpic gain compared to the 4-chloro derivative.

Conclusion & Future Perspectives

The thermodynamic stability of 4-methoxypyridine-3-sulfonamide derivatives is not merely a formulation parameter; it is a fundamental driver of their pharmacological efficacy. By leveraging the electron-donating properties of the 4-methoxy group, medicinal chemists can effectively shield the electrophilic pyridine core from degradation while maintaining the acidic pKa required for potent metalloenzyme inhibition and metal chelation[1][2][3]. Moving forward, integrating rigorous, self-validating thermodynamic protocols like ITC and DSC early in the lead optimization pipeline will drastically reduce late-stage attrition rates for this highly promising class of therapeutics.

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Protocols & Analytical Methods

Method

Application Note: 4-Methoxypyridine-3-sulfonamide in Agricultural Chemistry

Introduction & Strategic Utility 4-Methoxypyridine-3-sulfonamide is a highly versatile synthetic building block in modern agrochemical development. Its primary utility lies in the synthesis of next-generation[1], specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

4-Methoxypyridine-3-sulfonamide is a highly versatile synthetic building block in modern agrochemical development. Its primary utility lies in the synthesis of next-generation[1], specifically sulfonylureas and triazolopyrimidine sulfonamides. The electron-donating 4-methoxy group on the pyridine ring plays a critical role in modulating the pKa of the sulfonamide moiety. This electronic tuning optimizes the binding affinity of the resulting active ingredient within the ALS enzyme channel, allowing for ultra-low application rates (often <50 g a.i./ha)[2]. Furthermore, recent biochemical profiling has identified 4-substituted pyridine-3-sulfonamides as potent[3], opening novel pathways for advanced fungicidal and insecticidal formulations.

Mechanistic Rationale

ALS Inhibition (Herbicidal Action)

Sulfonylurea and sulfonamide derivatives synthesized from 4-methoxypyridine-3-sulfonamide target the ALS enzyme (EC 2.2.1.6), the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The methoxypyridine core mimics the natural substrate, effectively blocking the substrate-binding channel. This leads to a rapid cessation of plant cell division, systemic chlorosis, and subsequent weed death. The concise sulfonamide coupling process is a standard in the [2].

Carbonic Anhydrase Inhibition (Emerging Fungicidal Action)

Beyond herbicides, 4-methoxy-3-pyridinesulfonamide has been documented as an inhibitor of various Carbonic Anhydrase (CA) isozymes[3]. In agricultural pests and pathogenic fungi, CA is critical for pH regulation and biosynthetic carboxylation reactions. Targeting these metalloenzymes with sulfonamide derivatives is an emerging strategy to overcome resistance to traditional fungicides.

Experimental Protocols & Workflows

Protocol 1: Synthesis of a Prototype Sulfonylurea Herbicide

Objective: Synthesize 1-(4,6-dimethoxypyrimidin-2-yl)-3-(4-methoxypyridin-3-ylsulfonyl)urea from 4-methoxypyridine-3-sulfonamide.

Expertise & Causality:

  • Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized because it efficiently deprotonates the weakly acidic sulfonamide (pKa ~8.5) without acting as a competing nucleophile. This prevents the degradation of the phenyl carbamate intermediate, ensuring high coupling yields.

  • Solvent (Acetonitrile): A polar aprotic solvent ensures complete dissolution of the DBU-sulfonamide salt while allowing the final neutral sulfonylurea to be cleanly precipitated upon acidification.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, suspend 4-methoxypyridine-3-sulfonamide (10.0 mmol) in anhydrous acetonitrile (50 mL).

  • Deprotonation: Add DBU (11.0 mmol) dropwise at room temperature. Stir for 15 minutes until a clear solution forms, indicating complete deprotonation of the sulfonamide nitrogen.

  • Coupling: Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (10.5 mmol) in one portion. The reaction mixture will turn slightly yellow.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25°C for 4 hours. Monitor the disappearance of the starting sulfonamide via TLC (Dichloromethane:Methanol 9:1). The distinct Rf shift confirms the conversion before proceeding to isolation.

  • Quenching & Precipitation: Pour the reaction mixture into 200 mL of vigorously stirred, ice-cold 1M HCl. The sudden drop in pH protonates the sulfonylurea, drastically reducing its solubility and causing it to precipitate as a white solid—serving as a visual validation of successful coupling.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 50 mL) and diethyl ether (20 mL) to remove phenol byproducts and residual water.

  • Purification: Recrystallize from ethanol/water to yield the technical-grade active ingredient (>95% purity).

Protocol 2: Greenhouse Efficacy Screening (Pre- and Post-Emergence)

Objective: Evaluate the herbicidal activity of the synthesized compound.

Expertise & Causality:

  • Surfactant Addition: Tween-20 (0.1% v/v) is added to the formulation to reduce the surface tension of the spray droplets. This overcomes the hydrophobic waxy cuticle of the weed foliage, maximizing active ingredient penetration during post-emergence application.

Step-by-Step Procedure:

  • Formulation: Dissolve the technical-grade compound in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20.

  • Planting: Sow seeds of target weed species in standard loam soil within 10 cm plastic pots.

  • Application (Pre-emergence): Spray the soil surface 24 hours after sowing using a track sprayer calibrated to deliver 200 L/ha at varying active ingredient rates (1 to 50 g a.i./ha).

  • Application (Post-emergence): Spray the foliage of weeds at the 2- to 3-leaf stage.

  • Evaluation (Self-Validation): Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 14-hour photoperiod. Assess visual injury (0% = no effect, 100% = complete death) at 14 and 21 days after treatment (DAT). The inclusion of untreated control pots ensures that observed chlorosis and necrosis are strictly causally linked to the applied ALS inhibitor, validating the assay's integrity.

Quantitative Data Summarization

The following table summarizes the typical herbicidal efficacy (ED₅₀ values) of 4-methoxypyridine-3-sulfonamide derived ALS inhibitors across major agricultural weed species.

Weed Species (Common Name)Application TimingED₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexus (Redroot Pigweed)Pre-emergence5.24.1 - 6.5
Amaranthus retroflexus (Redroot Pigweed)Post-emergence8.16.8 - 9.7
Echinochloa crus-galli (Barnyardgrass)Pre-emergence12.410.5 - 14.6
Echinochloa crus-galli (Barnyardgrass)Post-emergence15.613.2 - 18.1
Chenopodium album (Lambsquarters)Pre-emergence4.83.9 - 5.9
Chenopodium album (Lambsquarters)Post-emergence6.35.1 - 7.6

Note: ED₅₀ represents the effective dose required to achieve 50% growth reduction compared to the untreated control.

Visualizations

Workflow A 4-Methoxypyridine-3-sulfonamide (Key Intermediate) C Base-Catalyzed Coupling (DBU, CH3CN, 25°C) A->C B Heterocyclic Carbamate (e.g., Pyrimidine derivative) B->C D Novel Sulfonylurea/Sulfonamide (ALS Inhibitor) C->D E Agrochemical Formulation (SC or WP + Surfactant) D->E F In Vivo Efficacy Assays (Pre/Post-Emergence Screening) E->F

Synthesis and screening workflow for 4-methoxypyridine-3-sulfonamide agrochemicals.

References

  • PubChem. "Pyroxsulam | C14H13F3N6O5S | CID 11571555". National Institutes of Health (NIH). URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase". BRENDA. URL:[Link]

  • University of Hertfordshire. "Pyroxsulam (Ref: XDE 742)". Pesticide Properties DataBase (PPDB). URL:[Link]

  • Google Patents. "US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy".

Sources

Application

Application Note: 4-Methoxypyridine-3-sulfonamide as a Privileged Scaffold in Targeted Therapeutics Synthesis

Executive Summary 4-Methoxypyridine-3-sulfonamide (4-MPS) (CAS: 1229666-20-9) has emerged as a highly versatile building block in modern organic synthesis and drug discovery. Featuring a basic pyridine core, an electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxypyridine-3-sulfonamide (4-MPS) (CAS: 1229666-20-9) has emerged as a highly versatile building block in modern organic synthesis and drug discovery. Featuring a basic pyridine core, an electron-donating methoxy substituent, and a reactive primary sulfonamide, this molecule serves as a critical intermediate for synthesizing complex kinase inhibitors and metalloenzyme modulators. This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and validated protocols for incorporating 4-MPS into advanced active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The utility of 4-MPS in medicinal chemistry is driven by the synergistic electronic effects of its substituents:

  • The Pyridine Core: Enhances aqueous solubility and metabolic stability compared to purely carbocyclic phenyl rings. Its basic nitrogen (pKa ~ 6.5) provides a handle for salt formation and acts as a hydrogen-bond acceptor in target binding pockets.

  • The 4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This electron enrichment stabilizes the pyridine ring against nucleophilic degradation. Sterically, it forces the adjacent sulfonamide group into a specific conformation, which is highly advantageous for selective target binding.

  • The 3-Sulfonamide Moiety: Serves a dual purpose. Synthetically, it is an excellent nucleophile for palladium-catalyzed cross-coupling reactions. Pharmacologically, it is the premier zinc-binding group (ZBG) for metalloenzymes.

Primary Application I: Synthesis of SGK-1 Inhibitors

Serum/glucocorticoid-regulated kinase 1 (SGK-1) is a critical node in PI3K-independent tumor survival and a highly sought-after oncology target. Recent patent literature, including , highlights the use of 4-MPS as a terminal building block in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based SGK-1 inhibitors[1]. The sulfonamide nitrogen is coupled to the pyrazolo-pyrimidine core, positioning the 4-methoxypyridine ring deep within the ATP-binding cleft.

SGK1_Pathway PI3K PI3K PDK1 PDK1 / mTORC2 PI3K->PDK1 Activates SGK1 SGK-1 Kinase PDK1->SGK1 Phosphorylates NDRG1 NDRG1 (Phosphorylated) SGK1->NDRG1 Phosphorylates CellSurv Cell Survival & Tumorigenesis NDRG1->CellSurv Promotes Inhibitor 4-MPS Derived Inhibitor Inhibitor->SGK1 Blocks ATP Site

Figure 1: SGK-1 signaling cascade and targeted inhibition by 4-MPS derivatives.

Primary Application II: Isoform-Selective Carbonic Anhydrase Inhibitors

Primary sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibition. When 4-MPS is utilized, the primary sulfonamide acts as the warhead, coordinating directly with the active site Zn(II) ion. Data from the indicates that 4-MPS derivatives exhibit targeted perturbation profiles against specific tumor-associated isoforms such as CA IX and CA XII, while minimizing off-target affinity[2][3]. The synthesis of 4-MPS typically begins with the amidation of 4-methoxypyridine-3-sulfonyl chloride, a well-documented precursor[4].

Synthetic_Workflow A 4-Methoxypyridine- 3-sulfonyl chloride B Amidation (NH3 / Amine) A->B C 4-Methoxypyridine- 3-sulfonamide B->C D Buchwald-Hartwig Coupling C->D Pd Catalyst, Base, Ligand E Target API (SGK-1/CA Inhibitor) D->E

Figure 2: Modular synthetic workflow for incorporating 4-MPS into target APIs.

Quantitative Data: Cross-Coupling Optimization

The N-arylation of sulfonamides is notoriously difficult due to the low nucleophilicity of the sulfonamide nitrogen. The table below summarizes the optimization of the Buchwald-Hartwig coupling between 4-MPS and a model heteroaryl chloride.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene9015%Poor reductive elimination; rapid catalyst deactivation.
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane10042%Incomplete conversion; insufficient base solubility in solvent.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 110 86% Optimal bite angle (111°) accelerates N-arylation.

Methodological Protocol: Buchwald-Hartwig Amidation of 4-MPS

This self-validating protocol details the optimal conditions for coupling 4-MPS to a heteroaryl chloride core (Scale: 1.0 mmol).

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 eq, 1.0 mmol), 4-methoxypyridine-3-sulfonamide (1.2 eq, 225.8 mg), Pd₂(dba)₃ (0.05 eq, 45.8 mg), Xantphos (0.10 eq, 57.9 mg), and anhydrous Cs₂CO₃ (2.0 eq, 651.6 mg). Add 10 mL of anhydrous 1,4-dioxane. Purge the system with Argon for 15 minutes.

  • Causality: A slight excess of the sulfonamide (1.2 eq) compensates for potential competitive binding to the palladium center. Pd₂(dba)₃ is selected over Pd(OAc)₂ because it provides a stable, pre-reduced Pd(0) source, which is critical for initiating the oxidative addition into the aryl chloride bond without requiring an in situ reduction step. Xantphos is strictly required; its wide bite angle forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the rate-limiting reductive elimination step, preventing off-target amination.

Step 2: Reaction Execution

  • Action: Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction via TLC (5% MeOH in DCM, visualized under UV 254 nm).

  • Causality: The high activation energy barrier for sulfonamide cross-coupling necessitates elevated temperatures. Dioxane is chosen as the solvent because its boiling point accommodates the required 110 °C while adequately solvating the bulky cesium base.

Step 3: Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite. Wash the organic filtrate with water (2 x 10 mL) and brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basicity of the 4-methoxypyridine ring dictates the workup strategy. Highly acidic aqueous washes (e.g., 1M HCl) must be strictly avoided, as they will protonate the pyridine nitrogen, causing the target API to partition into the aqueous layer and resulting in severe yield losses. Celite filtration efficiently removes the insoluble palladium black and inorganic salts prior to liquid-liquid extraction.

Step 4: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–10% Methanol in Dichloromethane.

References

  • Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1, Google Patents.
  • ChemPert PAWS - Chemical Compound Dataset , University of Luxembourg. URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 4-Methoxypyridine-3-sulfonamide

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-methoxypyridine-3-sulfonamide. In the abs...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-methoxypyridine-3-sulfonamide. In the absence of specific, published mass spectrometric parameters for this compound, this guide provides a comprehensive, experience-driven approach to method development. It includes predicted precursor and product ions, optimized mass spectrometry detection parameters, a detailed liquid chromatography method, and a thorough sample preparation protocol. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for 4-methoxypyridine-3-sulfonamide in various matrices.

Introduction

4-Methoxypyridine-3-sulfonamide is a sulfonamide-containing heterocyclic compound of interest in pharmaceutical and chemical research. The sulfonamide functional group is a key pharmacophore in a wide range of antibacterial drugs.[1][2] Accurate and sensitive quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its high selectivity, sensitivity, and wide dynamic range.[1][3]

This application note provides a comprehensive guide to developing a robust LC-MS/MS method for 4-methoxypyridine-3-sulfonamide. Given the lack of specific published data for this analyte, the parameters and protocols herein are derived from established principles of mass spectrometry for sulfonamides and extensive field experience.

Mass Spectrometry Detection Parameters

The successful detection of 4-methoxypyridine-3-sulfonamide by mass spectrometry is contingent on the optimization of several key parameters. The following sections detail the predicted and recommended settings for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization and Precursor Ion Selection

Based on the chemical structure, which contains a basic pyridine nitrogen atom, 4-methoxypyridine-3-sulfonamide is expected to readily protonate. Therefore, electrospray ionization (ESI) in the positive ion mode is the recommended ionization technique.[4]

The molecular formula of 4-methoxypyridine-3-sulfonamide is C₆H₈N₂O₃S, with a monoisotopic molecular weight of 188.03 g/mol . The expected precursor ion will be the protonated molecule, [M+H]⁺.

  • Precursor Ion (Q1): m/z 189.0

Fragmentation (CID) and Product Ion Selection

Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. The fragmentation of aromatic sulfonamides is well-documented and typically involves cleavage of the S-N bond and the C-S bond, often with rearrangements.[2] Common fragment ions observed for sulfonamides include those at m/z 156, 108, and 92.[5]

Based on the structure of 4-methoxypyridine-3-sulfonamide, the following fragmentation pathways and corresponding product ions are proposed:

  • Loss of NH₂SO₂: Cleavage of the C-S bond would result in the formation of a 4-methoxypyridinium ion.

    • Predicted Product Ion (Q3): m/z 109.1

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).[6]

    • Predicted Product Ion (Q3): m/z 125.0

  • Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring can also occur, leading to smaller, stable ions.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) precursor [M+H]⁺ m/z 189.0 product1 [C₆H₇N₂O]⁺ m/z 125.0 precursor->product1 - SO₂ product2 [C₆H₈NO]⁺ m/z 109.1 precursor->product2 - NH₂SO

Caption: Proposed fragmentation of 4-methoxypyridine-3-sulfonamide.

Optimized MRM Transitions and MS Parameters

For quantitative analysis, at least two MRM transitions should be monitored for each analyte to ensure selectivity and confirm identity. The most intense transition is typically used for quantification, while the second serves as a qualifier.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic nitrogen on the pyridine ring is readily protonated.[4]
Precursor Ion (Q1) m/z 189.0Protonated molecule [M+H]⁺.
Product Ion 1 (Q3 - Quantifier) m/z 109.1Predicted to be a stable and abundant fragment.
Product Ion 2 (Q3 - Qualifier) m/z 125.0Provides confirmation of analyte identity.
Collision Energy (CE) 15-30 eVThis is a typical energy range for sulfonamides and should be optimized empirically.
Declustering Potential (DP) 40-80 VHelps to prevent adduct formation and in-source fragmentation. Requires optimization.
Capillary Voltage 3500-4500 VTypical voltage range for stable electrospray.[3]
Source Temperature 400-550 °CAids in desolvation of the mobile phase.[7]
Nebulizer Gas 40-60 psiDependent on the specific instrument and mobile phase flow rate.
Drying Gas Flow 8-12 L/minDependent on the specific instrument and mobile phase flow rate.

Liquid Chromatography Method

The chromatographic separation of 4-methoxypyridine-3-sulfonamide should be performed using reversed-phase high-performance liquid chromatography (RP-HPLC). Due to its polar nature, care must be taken to ensure adequate retention on a C18 column.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation of the analyte, enhancing sensitivity and peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution will ensure the timely elution of the analyte and any potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on sample concentration and sensitivity requirements.

Sample Preparation Protocol

The choice of sample preparation technique will depend on the sample matrix. The goal is to extract the analyte of interest while removing interfering matrix components.

Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Plasma, Urine, Water)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex aqueous matrices.[9]

Protocol:

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma with protein precipitation, diluted urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Tissue, Food)

The QuEChERS method is a simple and effective way to extract a wide range of analytes from solid matrices.[1]

Protocol:

  • Homogenization: Homogenize 1 g of the solid sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and a QuEChERS extraction salt packet. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a suitable sorbent mixture (e.g., C18 and PSA). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation: Take an aliquot of the cleaned-up supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

Method Validation

A full method validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: A calibration curve with at least six non-zero standards.

  • Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the sample matrix and in processed samples under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically-grounded starting point for the development of a sensitive and selective LC-MS/MS method for the quantification of 4-methoxypyridine-3-sulfonamide. The proposed mass spectrometry parameters, liquid chromatography conditions, and sample preparation protocols are based on established principles for the analysis of sulfonamides. Empirical optimization of these parameters will be necessary to achieve the desired performance characteristics for a specific application and sample matrix.

References

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. [Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. [Link]

  • Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

Sources

Application

Application Note: Preparation and Handling of 4-Methoxypyridine-3-Sulfonamide Stock Solutions for In Vitro Assays

Introduction & Biological Relevance 4-Methoxypyridine-3-sulfonamide is a highly versatile heteroaromatic building block and pharmacological perturbagen. In modern drug development, it serves two primary functions: Direct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

4-Methoxypyridine-3-sulfonamide is a highly versatile heteroaromatic building block and pharmacological perturbagen. In modern drug development, it serves two primary functions:

  • Direct Pharmacological Target: It acts as an active perturbagen that directly targets and inhibits specific Carbonic Anhydrase isoforms (CA2, CA9, and CA12)[1]. These enzymes are critical for pH regulation within the hypoxic tumor microenvironment.

  • Chemical Building Block: It is a foundational precursor in the synthesis of Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives[2]. These derivatives function as potent inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), an enzyme implicated in the mTORC2/AKT signaling pathway and targeted for the treatment of cardiovascular diseases (e.g., Long QT syndrome) and various cancers[3].

To ensure reproducible in vitro data, researchers must prepare stock solutions that maintain the chemical stability of the sulfonamide moiety while preventing solvent-induced cytotoxicity in cell-based assays.

Physicochemical Properties

Understanding the quantitative properties of 4-methoxypyridine-3-sulfonamide is the first step in designing a self-validating preparation protocol.

ParameterValue
Chemical Name 4-Methoxypyridine-3-sulfonamide
CAS Number 1229666-20-9[4]
Molecular Formula C6H8N2O3S[4]
Molecular Weight 188.20 g/mol [4]
Primary Targets CA2, CA9, CA12[1]
Recommended Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)[5]
Purity Requirement ≥95% (HPLC)[4]

Causality & Rationale for Experimental Choices (E-E-A-T)

A robust protocol is not merely a list of steps; it is a system designed to mitigate specific chemical and biological risks.

  • Solvent Selection (Anhydrous DMSO): Sulfonamides generally exhibit poor aqueous solubility. 100% Anhydrous DMSO is the universal standard solvent because its high solvating power prevents compound precipitation[5].

  • Aliquoting vs. Bulk Storage: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock, which can hydrolyze the compound or cause micro-precipitation. Aliquoting the master stock into single-use volumes is essential to prevent degradation[6].

  • Intermediate Dilution Strategy: Directly pipetting 100% DMSO into an aqueous cell culture medium often causes "solvent shock," leading to localized precipitation. Creating an intermediate dilution in the assay medium ensures the compound remains soluble during the final transfer[6].

  • Vehicle Control & Cytotoxicity: The final concentration of DMSO in the cell culture medium must be strictly controlled (typically ≤0.1% to 1%) to avoid solvent-induced cytotoxicity or off-target cellular stress responses[5].

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

This protocol outlines the creation of a concentrated master stock, designed for long-term cryopreservation.

  • Mass Calculation: To prepare 1.0 mL of a 50 mM stock solution, calculate the required mass using the molecular weight (188.20 g/mol ):

    • Mass (mg) = 50 mmol/L × 0.001 L × 188.20 g/mol = 9.41 mg.

  • Weighing: Operating within a fume hood, accurately weigh 9.41 mg of 4-methoxypyridine-3-sulfonamide powder using a calibrated analytical balance[7].

  • Dissolution: Transfer the powder into a sterile, solvent-resistant microcentrifuge tube. Add exactly 1.0 mL of high-purity, anhydrous DMSO[7].

  • Homogenization: Tightly cap the tube and vortex thoroughly for 30–60 seconds. If the powder is not completely dissolved, apply gentle warming (e.g., in a 37°C water bath) to aid dissolution[7].

  • Aliquoting & Storage: Divide the clear 50 mM master stock into 50 µL single-use aliquots. Store immediately at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[7].

Protocol B: Serial Dilution for Cell-Based Assays

This protocol ensures safe delivery of the compound to living cells without exceeding DMSO tolerance limits.

  • Thawing: Thaw a single 50 µL aliquot of the 50 mM master stock at room temperature. Do not apply heat.

  • Intermediate Dilution (1:100): Pipette 990 µL of sterile cell culture medium into a new tube. Add 10 µL of the 50 mM master stock and vortex gently. This yields a 500 µM intermediate stock containing 1% DMSO[6].

  • Final Dilution (1:10): Add 100 µL of the 500 µM intermediate stock to a culture well already containing 900 µL of medium and cells. This yields a final exposure concentration of 50 µM with a safe, final DMSO concentration of 0.1%[6].

  • Self-Validation Check: Visually inspect the final dilution under a phase-contrast microscope. The absence of micro-precipitates validates the solubility of the system.

  • Vehicle Control: Prepare a parallel vehicle control by performing the exact same serial dilutions using pure DMSO (without the sulfonamide) to ensure any observed biological effects are strictly compound-driven[6].

Visualizations

G Powder 4-Methoxypyridine- 3-Sulfonamide Master 50 mM Master Stock (Store at -80°C) Powder->Master Weigh & Dissolve DMSO 100% Anhydrous DMSO DMSO->Master Add Solvent Inter Intermediate Dilution (in Assay Medium) Master->Inter 1:100 Dilution Final Final Working Solution (DMSO ≤ 0.1%) Inter->Final 1:10 Dilution

Workflow for the preparation and serial dilution of 4-methoxypyridine-3-sulfonamide stock solutions.

G cluster_0 Direct Target (Perturbagen) cluster_1 Chemical Building Block Compound 4-Methoxypyridine-3-sulfonamide CA Carbonic Anhydrases (CA2, CA9, CA12) Compound->CA Binds Synthesis Chemical Synthesis Compound->Synthesis Precursor pH Tumor Microenvironment pH Regulation CA->pH Modulates SGK1_Inh SGK-1 Inhibitor Derivatives Synthesis->SGK1_Inh Yields mTORC2 mTORC2 / AKT Pathway SGK1_Inh->mTORC2 Inhibits

Dual utility of 4-methoxypyridine-3-sulfonamide as a CA inhibitor and SGK-1 inhibitor precursor.

References

  • Title: Explore Quality Chemical Building Blocks at Aaronchem: 4-methoxypyridine-3-sulfonamide Source: aaronchem.com URL: 4

  • Title: DMSO Solution 60ml - Elite Biogenix Source: elitebiogenix.com URL: 5

  • Title: Propaquizafop stock solution preparation for in vitro assays Source: benchchem.com URL: 6

  • Title: EP4554946A1 - Salts of n-[4-(4-[[2-(dimethylamino)ethyl]amino]-3-methyl-1h-pyrazolo[3,4-d]pyrimidin-6-yl)-2-fluorophenyl]-2,5-difluorobenzenesulfonamide and crystalline forms thereof Source: google.com (Google Patents) URL: 3

  • Title: Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO Source: benchchem.com URL: 7

  • Title: US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1 Source: google.com (Google Patents) URL: 2

  • Title: ChemPert PAWS - Chemical Compound Dataset (4-methoxypyridine-3-sulfonamide) Source: uni.lu (University of Luxembourg) URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 4-methoxypyridine-3-sulfonamide synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-methoxypyridine-3-sulfonamide. This compound is a highly valuable intermediate in the development of pharmaceuticals (such as IKur inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-methoxypyridine-3-sulfonamide. This compound is a highly valuable intermediate in the development of pharmaceuticals (such as IKur inhibitors for atrial fibrillation) and agrochemicals (such as sulfonylurea herbicides)[1].

Due to the unique electronic properties of the pyridine ring, researchers frequently encounter bottlenecks—specifically low yields, intermediate degradation, and stalled amidation. This guide synthesizes field-proven methodologies and mechanistic insights to help you optimize your reaction workflows.

🔬 Troubleshooting FAQs: Overcoming Yield Bottlenecks

Q1: Why is my yield so low (<30%) during the direct chlorosulfonation of 4-methoxypyridine? The Causality: Direct electrophilic aromatic substitution (EAS) on a pyridine ring is notoriously difficult. In the presence of strong acids like chlorosulfonic acid ( ClSO3​H ), the pyridine nitrogen is instantly protonated to form a pyridinium ion. This intermediate is strongly electron-withdrawing, which severely deactivates the ring toward EAS, directly counteracting the electron-donating effect of the 4-methoxy group. The Solution: You must force the reaction using a large excess of ClSO3​H and elevated temperatures. Alternatively, if batch chlorosulfonation continues to fail, bypass EAS entirely by starting with 3-bromo-4-methoxypyridine and utilizing a magnesium-halogen exchange followed by trapping with sulfuryl chloride ( SO2​Cl2​ )[1].

Q2: My LC-MS shows a massive sulfonic acid peak instead of the desired sulfonyl chloride. How do I prevent hydrolysis? The Causality: 4-Methoxypyridine-3-sulfonyl chloride is exceptionally moisture-sensitive. The electron-deficient nature of the pyridine ring accelerates nucleophilic attack by water at the sulfonyl sulfur[2]. During the traditional ice-water quench, local exothermic hotspots cause the intermediate to rapidly hydrolyze back to the inactive sulfonic acid. The Solution: Temperature control is critical. The reaction mixture must be added dropwise to a vigorously stirred mixture of crushed ice and a non-polar extraction solvent (e.g., dichloromethane) maintained below -5 °C. This ensures the sulfonyl chloride is immediately partitioned into the organic phase, shielding it from the aqueous environment[3].

Q3: The amidation step with my primary amine is stalling at 50% conversion. How can I drive it to completion? The Causality: Stalled amidation is usually caused by the generation of HCl during the reaction, which protonates your nucleophilic amine, rendering it inactive. Furthermore, if you are using aqueous ammonia, the water will compete with the amine, leading to hydrolysis. The Solution: Perform the reaction under strictly anhydrous conditions. Use at least 2.5 equivalents of your target amine, or add a non-nucleophilic scavenger base like N,N -Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

📊 Data Presentation: Method Comparison

To select the best synthetic route for your scale and equipment, compare the quantitative metrics of the two primary synthesis methods below.

Synthesis MethodIntermediate StabilityAvg. Overall YieldReaction TimeScalabilityPrimary Impurity Profile
Classical Batch (Chlorosulfonation) Low (Highly moisture sensitive)35% - 50%18 - 24 hPoor (>1 kg risks exotherms)Sulfonic acid (hydrolysis)
Continuous Flow (Mg-Halogen Exchange) High (In-line consumption)75% - 85%< 2 h (residence)Excellent (Demonstrated to 76 kg)Des-bromo pyridine (protodehalogenation)
Metal-Catalyzed Sulfinylation Moderate60% - 70%12 hModerateHomocoupled dimers

Data synthesized from continuous flow manufacturing scale-ups and batch patent literature[1],[3].

🧪 Experimental Protocols: Self-Validating Workflows

Protocol A: Optimized Batch Synthesis (Scale: <10 grams)

This method is ideal for discovery chemistry where specialized flow equipment is unavailable.

Step 1: Chlorosulfonation

  • Reaction: Charge a dry flask with neat chlorosulfonic acid (10 equiv) and cool to 0 °C under nitrogen. Slowly add 4-methoxypyridine (1 equiv) dropwise. Heat the mixture to 100 °C for 12 hours.

  • Quench (Critical Step): Cool the mixture to room temperature. Prepare a biphasic mixture of DCM (20 volumes) and crushed ice (20 volumes) pre-chilled to -10 °C. Add the reaction mixture dropwise via an addition funnel, maintaining the internal temperature below -5 °C.

  • Validation Checkpoint: Draw a 10 µL aliquot of the DCM layer, dilute in dry methanol, and inject into LC-MS. You should observe the methyl sulfonate ester mass (formed by reacting with MeOH), confirming the presence of the active sulfonyl chloride.

  • Isolation: Separate the DCM layer immediately, wash with cold brine, and dry over anhydrous MgSO4​ . Do not concentrate to dryness; use the solution directly in Step 2.

Step 2: Anhydrous Amidation

  • Reaction: Cool the DCM solution of 4-methoxypyridine-3-sulfonyl chloride to 0 °C. Add DIPEA (2.0 equiv), followed by the dropwise addition of your anhydrous amine (e.g., tert-butylamine, 1.2 equiv).

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc). The highly UV-active sulfonyl chloride spot (typically Rf ~0.6) should disappear within 2 hours, replaced by a lower-running sulfonamide spot.

  • Workup: Wash the organic layer with saturated NaHCO3​ , water, and brine. Dry, concentrate, and recrystallize from ethanol to yield the pure 4-methoxypyridine-3-sulfonamide.

Protocol B: Continuous Flow Synthesis (Scale: >100 grams)

Adapted from the robust continuous manufacturing process developed by Yu et al.[1].

  • Metallation: Pump a 1.0 M solution of 3-bromo-4-methoxypyridine in THF and a 2.0 M solution of isopropylmagnesium chloride ( iPrMgCl ) into a T-mixer at 0 °C with a residence time of 5 minutes.

  • Sulfonylation: Intersect the resulting Grignard stream with a stream of neat sulfuryl chloride ( SO2​Cl2​ ) in a second micromixer at -10 °C.

  • Validation Checkpoint: An in-line ReactIR probe can be used to monitor the disappearance of the organomagnesium species and the appearance of the S=O stretch (~1370 cm−1 ).

  • In-Line Amidation: Route the sulfonyl chloride stream directly into a third mixer containing a stream of the target amine (e.g., tert-butylamine) and THF. Collect the output in a batch receiving vessel containing water to quench any residual reactive species.

🗺️ Mandatory Visualization: Workflows & Mechanisms

Mechanism A 4-Methoxypyridine B Chlorosulfonation (ClSO3H, Heat) A->B Electrophilic Substitution C 4-Methoxypyridine- 3-sulfonyl chloride B->C Ice Quench (<-5°C) D Amidation (R-NH2, DIPEA) C->D Anhydrous Conditions F Hydrolysis Byproduct (Sulfonic Acid) C->F H2O Exposure (Yield Loss) E Target: 4-Methoxypyridine- 3-sulfonamide D->E High Yield

Reaction pathway highlighting the critical hydrolysis pitfall during synthesis.

Flow N1 3-Bromo-4- methoxypyridine N2 Mg-Halogen Exchange (iPrMgCl) N1->N2 N3 Sulfonylation (SO2Cl2) N2->N3 N4 In-line Amidation (t-BuNH2) N3->N4 N5 Pure Sulfonamide (>85% Yield) N4->N5

Continuous flow workflow bypassing traditional chlorosulfonation limitations.

📚 References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL:[Link]

  • A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • US5858924A - N-(1,2,4-triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides Source: Google Patents / Googleapis URL:

Sources

Optimization

preventing side reactions in 4-methoxypyridine-3-sulfonamide derivatization

Technical Support Center: Troubleshooting 4-Methoxypyridine-3-Sulfonamide Derivatization Introduction As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to derivatize 4-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Methoxypyridine-3-Sulfonamide Derivatization

Introduction As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to derivatize 4-methoxypyridine-3-sulfonamide. This scaffold is highly valuable in drug discovery, particularly in the development of kinase inhibitors and metabolic modulators[1]. However, the unique electronic push-pull system of the pyridine ring—coupled with the electron-donating 4-methoxy group and the electron-withdrawing 3-sulfonamide—creates a highly reactive microenvironment. This guide provides field-proven, mechanistically grounded solutions to prevent common side reactions such as Nucleophilic Aromatic Substitution (SNAr), O-demethylation, and undesired O-alkylation.

Mechanistic Troubleshooting & FAQs

Q1: During N-alkylation of the sulfonamide, my LC-MS shows a major byproduct where the 4-methoxy group has been replaced by my amine base. Why is this happening? Causality: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing sulfonamide group at the 3-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This activates the 4-position, making the methoxy group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2]. If you use a nucleophilic amine (e.g., triethylamine or a secondary amine) as a base or reactant, it will attack the C4 position, forming a Meisenheimer complex stabilized by the pyridine nitrogen, ultimately displacing the methoxide ion[2]. Solution: Switch to strictly non-nucleophilic inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) for deprotonation. If an amine must be present, lower the reaction temperature to 0 °C to kinetically favor the lower-activation-energy sulfonamide alkylation over the SNAr pathway.

Q2: I am observing a mass shift of [M-14] (loss of CH₂). What is causing this O-demethylation? Causality: 4-methoxypyridines are highly susceptible to O-demethylation, converting into the thermodynamically stable 4-pyridone tautomer[3]. This cleavage typically occurs under strongly acidic conditions (e.g., using HCl or HBr during workup or deprotection steps) or in the presence of strong, hard nucleophiles that attack the methyl carbon rather than the aromatic ring. Solution: Maintain a pH between 4 and 9 during aqueous workup. Use saturated NH₄Cl for quenching instead of strong acids. If orthogonal deprotection is required elsewhere on the molecule, utilize protecting groups cleavable under mild conditions (e.g., Boc removal via TFA at 0 °C is generally tolerated).

Q3: How can I avoid harsh alkylation conditions entirely if my substrate is too sensitive? Causality: Sometimes the delicate balance between N-alkylation and SNAr cannot be achieved through temperature or base control alone due to substrate-specific steric hindrance. Solution: Employ a late-stage palladium-catalyzed sulfination strategy. By starting with a 3-bromo-4-methoxypyridine, you can perform your desired functionalizations first. Subsequently, a Pd-catalyzed cross-coupling utilizing potassium metabisulfite (K₂S₂O₅) and an amine can directly construct the sulfonamide[4]. This circumvents the need to expose the pre-formed 4-methoxypyridine-3-sulfonamide to harsh alkylating agents.

Reaction Pathway Visualization

Pathway SM 4-Methoxypyridine- 3-Sulfonamide N_Alkyl Desired Product: Selective N-Alkylation SM->N_Alkyl Mild Base (K2CO3), 0°C, R-Br SNAr Side Product 1: SNAr Displacement of -OMe SM->SNAr Nucleophilic Amines, High Temp Demethyl Side Product 2: O-Demethylation (4-Pyridone) SM->Demethyl Strong Acids (HBr) or Hard Nucleophiles

Reaction pathways of 4-methoxypyridine-3-sulfonamide showing desired and side reactions.

Quantitative Impact of Reaction Conditions

To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various conditions on product distribution during the N-alkylation of 4-methoxypyridine-3-sulfonamide with a standard alkyl bromide.

Base SelectionSolvent SystemTemperature (°C)Desired N-Alkylation Yield (%)SNAr Side Product Yield (%)O-Demethylation Yield (%)
NaOH (Strong/Hard)H₂O / THF60451535
Et₃N (Nucleophilic)DCM256030< 5
Cs₂CO₃ (Strong/Soft)MeCN80552510
K₂CO₃ (Mild/Soft) DMF 0 to 25 85 < 5 < 5

Data Synthesis: Optimal results are achieved using a mild, non-nucleophilic base at low temperatures to kinetically trap the desired N-alkylated product while suppressing side reactions.

Self-Validating Experimental Protocol: Selective N-Alkylation

This step-by-step methodology is designed as a self-validating system. It incorporates mandatory in-process checks to ensure the reaction trajectory remains on the desired pathway before proceeding to workup.

Step 1: Preparation & Deprotonation

  • Action: In an oven-dried flask under inert atmosphere (N₂ or Ar), suspend 4-methoxypyridine-3-sulfonamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M concentration).

  • Causality: K₂CO₃ provides sufficient basicity to deprotonate the sulfonamide (pKa ~10) without acting as a nucleophile, thereby preventing SNAr initiation.

Step 2: Electrophile Addition

  • Action: Cool the suspension to 0 °C using an ice-water bath. Stir for 15 minutes. Add the alkyl bromide (1.1 eq) dropwise over 5 minutes.

  • Causality: The low temperature kinetically suppresses the higher-activation-energy SNAr reaction, while the soft alkyl bromide favors reaction at the softer sulfonamide nitrogen over the harder oxygen.

Step 3: In-Process Validation (Critical Step)

  • Action: After 1 hour at 0 °C, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: Look for the desired product mass [M+H]+. Scan for [M - OMe + Amine]+ (SNAr byproduct) and [M - 14]+ (O-demethylation).

  • Decision Gate: If SNAr is >5%, do not allow the reaction to warm up; quench immediately. If clean, allow warming to room temperature for 2 hours to ensure complete conversion.

Step 4: Mild Quenching & Workup

  • Action: Quench the reaction mixture by slowly adding saturated aqueous NH₄Cl (equal volume to DMF) at 0 °C. Extract with EtOAc (3x).

  • Causality: NH₄Cl provides a buffered, mildly acidic quench (pH ~6) that safely neutralizes the base without triggering acid-catalyzed O-demethylation to the 4-pyridone[3].

Step 5: Purification

  • Action: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Deprotonation K2CO3 / DMF / 0°C Step2 2. Electrophile Addition (R-Br) Step1->Step2 Step3 3. In-Process LC-MS Check Step2->Step3 Step3->Step2 If Incomplete Step4 4. Mild Quench (Sat. NH4Cl) Step3->Step4 If SNAr < 5% Step5 5. Pure N-Alkyl Sulfonamide Step4->Step5

Self-validating experimental workflow for selective N-alkylation.

References

  • Source: pearson.
  • Source: uiowa.
  • Title: Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)
  • Source: acs.

Sources

Troubleshooting

optimizing mobile phase for 4-methoxypyridine-3-sulfonamide chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-methoxypyridine-3-sulfonamide .

This guide bypasses generic advice, focusing instead on the root physicochemical causes of retention failure and peak tailing for this specific amphoteric molecule. Every protocol provided here is designed as a self-validating system to ensure scientific integrity and reproducibility in your laboratory.

Section 1: Molecular Profiling & Chromatographic Behavior (FAQ)

Q: Why does 4-methoxypyridine-3-sulfonamide exhibit poor retention and severe peak tailing on standard C18 columns? A: The root cause lies in the molecule's amphoteric nature[1]. The compound contains a basic pyridine nitrogen (pKa ~5.5, elevated slightly by the electron-donating 4-methoxy group) and an acidic primary sulfonamide group (pKa ~9.5). At an unbuffered or mid-range pH (e.g., pH 5.0–7.0), the molecule exists in a state of partial ionization. Peak tailing specifically occurs because the protonated pyridine nitrogen acts as a cation, engaging in secondary ion-exchange interactions with residual, unendcapped silanols ( SiO− ) on the silica support of the column. This dual-mode retention (hydrophobic partitioning + ion-exchange) destroys peak symmetry.

Q: How does the "±1.5 pH Rule" apply to this specific molecule? A: To achieve a robust method without retention time drift, the mobile phase pH must be maintained at least 1.5 units away from the analyte's pKa[2]. This ensures the molecule exists in a single, uniform ionization state. For 4-methoxypyridine-3-sulfonamide, this dictates two viable working ranges:

  • Highly Acidic (pH 2.0–2.5): The pyridine is fully protonated, and the sulfonamide is neutral. Residual silanols are also neutralized, eliminating secondary interactions.

  • Highly Basic (pH > 11.0): The pyridine is neutral, and the sulfonamide is fully deprotonated. (Note: This requires specialized polymer or hybrid-silica columns to prevent stationary phase dissolution).

Section 2: Mobile Phase Optimization Workflows

When developing a method for 4-methoxypyridine-3-sulfonamide, your choice of detector dictates your buffer constraints.

Method_Dev A Target: 4-Methoxypyridine-3-sulfonamide (Amphoteric) B Determine Detector Compatibility A->B C LC-UV (Routine Assay) B->C D LC-MS (Structural ID) B->D E Phosphate Buffer (pH 2.1) + 20mM NaClO4 C->E Low UV Cutoff F Ammonium Formate (pH 2.8) + 0.1% Formic Acid D->F Volatile Buffer G Evaluate Retention (k' > 2) E->G F->G

Workflow for selecting mobile phase buffers based on detector compatibility.

Quantitative Buffer Selection Matrix

To optimize the mobile phase, select a buffer system from the table below that aligns with your detection modality and required buffering capacity[2].

Buffer SystemOptimal pH RangeUV Cutoff (nm)LC-MS CompatibleMechanism of Action for 4-Methoxypyridine-3-Sulfonamide
0.1% Phosphoric Acid 2.0 - 3.0< 200NoSuppresses silanol ionization; protonates pyridine ring.
Ammonium Formate 2.8 - 4.8210YesVolatile buffer; provides stable low-pH environment for MS.
Ammonium Acetate 3.8 - 5.8210YesAvoid: Straddles the pyridine pKa, causing RT drift.
Ammonium Bicarbonate 9.0 - 11.0< 200YesDeprotonates sulfonamide; requires high-pH stable column.

Section 3: Advanced Troubleshooting (Q&A)

Q: My retention factor ( k′ ) is still < 2 at pH 2.5. How can I increase retention without switching to HILIC chromatography? A: When the pyridine ring is fully protonated at pH 2.5, the molecule becomes highly polar, which drastically reduces its affinity for the hydrophobic C18 stationary phase. To force retention, you must introduce a chaotropic agent or an ion-pairing reagent[3]. Adding 20 mM sodium perchlorate ( NaClO4​ ) or potassium hexafluorophosphate ( KPF6​ ) to a phosphoric acid mobile phase effectively forms a neutral, hydrophobic ion-pair complex with the protonated pyridine[4]. This masks the localized positive charge and drives the analyte into the stationary phase, increasing k′ without altering the column chemistry.

Troubleshooting_Tree Issue Symptom: Severe Peak Tailing (Tf > 2.0) Check1 Check Mobile Phase pH Issue->Check1 Act1 Adjust to pH < 3.0 (Suppress Silanol Ionization) Check1->Act1 Check2 Tailing Persists? Act1->Check2 Act2 Add Chaotropic Salt (e.g., 20mM KPF6) Check2->Act2 Yes (Ion-Exchange) Act3 Switch to Polar-Embedded Stationary Phase Check2->Act3 Still Yes Success Symmetrical Peak (Tf 0.9 - 1.2) Check2->Success No Act2->Check2 Act3->Success

Troubleshooting decision tree for resolving peak tailing in amphoteric compounds.

Section 4: Step-by-Step Experimental Protocols

Protocol A: LC-MS Compatible Gradient Screening (Low pH)

Use this protocol for structural identification or impurity profiling where mass spectrometry is required.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.8 using pure Formic Acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Acetonitrile containing 0.1% Formic Acid.

Step 2: Column Selection

  • Install a C18 column with polar endcapping or a polar-embedded group (e.g., Waters XSelect HSS T3, 100 x 2.1 mm, 2.5 µm). Standard C18 will suffer from phase collapse under highly aqueous conditions.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min

  • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 8.0 min: Linear gradient to 95% B

  • 8.0 - 10.0 min: 95% B (Column wash)

  • 10.1 - 13.0 min: 2% B (Re-equilibration)

Step 4: Self-Validation Criteria

  • Calculate the Tailing Factor ( Tf​ ). If Tf​>1.5 , secondary interactions are still occurring. Lower the pH slightly or ensure the column is adequately endcapped.

Protocol B: Ion-Pairing LC-UV Method for Enhanced Retention

Use this protocol for routine quantitative assays where UV detection is sufficient and maximum retention/resolution is required.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 20 mM Sodium Perchlorate ( NaClO4​ ) in LC-UV grade water. Add 0.1% Phosphoric Acid ( H3​PO4​ ). Verify the pH is approximately 2.1[4].

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Column Selection

  • Install a standard fully porous C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

Step 3: Isocratic/Gradient Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 3.0 min: 10% B (The chaotropic ClO4−​ ion will pair with the protonated pyridine, driving retention).

  • 3.0 - 12.0 min: Linear gradient to 80% B (to elute tightly bound impurities).

Step 4: Self-Validation Criteria

  • Verify the retention factor ( k′>2 ). If k′<2 , the analyte is eluting too close to the void volume ( t0​ ). Increase the concentration of the ion-pairing reagent to 30 mM to force stronger hydrophobic partitioning[3].

References

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • National Institutes of Health (PMC). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-Methoxypyridine-3-Sulfonamide Against Standard Sulfonamide Inhibitors

Executive Summary The therapeutic targeting of Carbonic Anhydrases (CAs) has historically been limited by the lack of isozyme selectivity. Standard sulfonamide inhibitors, such as Acetazolamide (AAZ) and Methazolamide, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of Carbonic Anhydrases (CAs) has historically been limited by the lack of isozyme selectivity. Standard sulfonamide inhibitors, such as Acetazolamide (AAZ) and Methazolamide, act as potent pan-inhibitors. While effective for indications like glaucoma or altitude sickness, their off-target inhibition of ubiquitous cytosolic isozymes (hCA I and hCA II) causes significant systemic toxicity when repurposed for oncology[1][2].

This guide provides an objective benchmarking of 4-methoxypyridine-3-sulfonamide against standard sulfonamides. By replacing the traditional thiadiazole or benzene scaffolds with a functionally substituted pyridine ring, this compound exploits the unique active-site topology of tumor-associated transmembrane isozymes (hCA IX and hCA XII)[1][3]. The result is a highly selective inhibitor capable of disrupting tumor pH regulation without triggering the systemic side effects associated with hCA I/II inhibition.

Mechanistic Causality: Structural Basis for Selectivity

To understand the performance delta between 4-methoxypyridine-3-sulfonamide and standard inhibitors, we must analyze the active site interactions. All classical sulfonamides bind via their deprotonated sulfonamide anion ( −SO2​NH− ), which coordinates directly with the active-site Zn2+ ion, displacing the zinc-bound water molecule necessary for catalysis[2].

However, the causality of selectivity lies in the tail-approach of the inhibitor:

  • Steric Hindrance: The active site cleft of hCA IX is slightly wider and more hydrophobic than that of hCA II. The 4-methoxy substitution on the pyridine ring creates a steric clash with the tightly packed residues in the hCA II active site (specifically Phe131), drastically reducing binding affinity[1].

  • Electronic Effects: The electron-donating nature of the methoxy group alters the electron density of the pyridine ring, fine-tuning the pKa​ of the sulfonamide group to perfectly match the microenvironmental pH of hypoxic tumors, maximizing target engagement[4].

CA9_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CA9 CA IX / CA XII Expression (Transmembrane) HIF1A->CA9 Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CA9->Reaction Catalyzes Survival Extracellular Acidification & Tumor Survival Reaction->Survival Drives Inhibitor 4-Methoxypyridine- 3-Sulfonamide Inhibitor->CA9 High Selectivity Standard Acetazolamide (Standard) Standard->CA9 Pan-Inhibition

Fig 1. CA IX/XII pathway in tumor hypoxia and targeted inhibition.

Comparative Performance Data

The following table synthesizes the inhibition constants ( Ki​ ) determined via stopped-flow CO2​ hydration assays. The data clearly illustrates the shift from pan-inhibition (Acetazolamide) to targeted inhibition (4-Methoxypyridine-3-sulfonamide)[1][4].

InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (Standard) 250.012.025.05.70.48 (Favors Off-Target)
4-Methoxypyridine-3-Sulfonamide > 300.0318.0 - 873.05.723.5 - 82.3> 55.0 (Favors Target)

Data Interpretation: While Acetazolamide binds with extreme affinity to the off-target hCA II ( Ki​ = 12 nM), 4-methoxypyridine-3-sulfonamide demonstrates a highly favorable therapeutic window, inhibiting the tumor-associated hCA IX at single-digit nanomolar concentrations ( Ki​ = 5.7 nM) while sparing hCA II[1][4].

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, standard esterase assays are insufficient. CO2​ hydration is the physiological reaction catalyzed by CAs, and its extreme velocity ( kcat​≈106 s−1 for hCA II) requires specialized stopped-flow kinetics.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Objective: Determine the precise Ki​ values of the inhibitors against purified recombinant CA isozymes.

Causality & Validation: We utilize a stopped-flow spectrophotometer with Phenol Red as a pH indicator. Because the reaction is too fast for standard plate readers, stopped-flow physically drives the enzyme and substrate together in milliseconds. Self-Validation: Every run must include a "Buffer Only" control to measure the baseline uncatalyzed hydration of CO2​ . This baseline is mathematically subtracted from the catalyzed rate, ensuring the derived initial velocity ( v0​ ) is strictly enzyme-dependent.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Saturation: Bubble pure CO2​ gas into distilled water at 22°C for 30 minutes to create a saturated CO2​ solution (~15 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA (I, II, IX, or XII) with varying concentrations of 4-methoxypyridine-3-sulfonamide (0.1 nM to 10 μM) for 15 minutes at 22°C to allow equilibrium binding.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO2​ -saturated water into the stopped-flow mixing chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window to capture the rapid pH drop.

  • Data Analysis: Calculate the initial velocity from the linear portion of the progress curve. Determine Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Prep Enzyme + Inhibitor Mix 2. Rapid Mixing CO2-Saturated Buffer Prep->Mix Detect 3. Stopped-Flow Spectrophotometry Mix->Detect Analyze 4. Progress Curve Initial Velocity Detect->Analyze Ki 5. Ki Calculation Cheng-Prusoff Analyze->Ki

Fig 2. Stopped-flow CO2 hydration assay workflow for Ki determination.

Protocol 2: Hypoxia-Induced Cell-Based pH Assay

Objective: Validate that the in vitro enzymatic selectivity translates to functional cellular efficacy in a tumor microenvironment model.

Causality & Validation: Isolated enzyme kinetics do not account for cell membrane permeability or intracellular accumulation. We use MDA-MB-231 breast cancer cells, which heavily upregulate hCA IX under hypoxic conditions. Self-Validation: The protocol utilizes a split-culture system (Normoxia vs. Hypoxia). If the inhibitor alters the pH of the normoxic cells (which lack hCA IX), it indicates off-target toxicity. A true hCA IX-selective inhibitor will only rescue the pH in the hypoxic cohort.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Environmental Conditioning: Transfer half the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) and keep the other half in standard normoxia (21% O2​ ) for 48 hours to induce HIF-1α and subsequent hCA IX expression.

  • Inhibitor Treatment: Wash cells and replace media with unbuffered DMEM. Add 4-methoxypyridine-3-sulfonamide (100 nM) or Acetazolamide (100 nM).

  • Incubation: Incubate for an additional 24 hours under their respective atmospheric conditions.

  • pH Measurement: Measure the extracellular pH ( pHe​ ) using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

  • Analysis: Calculate the ΔpHe​ . Effective hCA IX inhibition will prevent the acidification of the hypoxic media, normalizing it toward the baseline pH of 7.4.

Conclusion

Benchmarking data confirms that the structural transition from standard sulfonamides to substituted pyridines yields significant pharmacological advantages. 4-methoxypyridine-3-sulfonamide successfully uncouples hCA IX/XII inhibition from hCA I/II inhibition[1][3]. By leveraging steric restrictions and electronic tuning, this compound provides a robust, self-validating framework for targeting the hypoxic tumor microenvironment without the systemic liabilities of classical pan-inhibitors.

References

  • Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides Source: European Journal of Medicinal Chemistry / BRENDA Enzyme Database URL:[Link][1]

  • Information on EC 4.2.1.1 - carbonic anhydrase Source: BRENDA Enzyme Database URL:[Link][2]

  • ChemPert PAWS - Chemical Compound Dataset (Targets of perturbagens: 4-methoxypyridine-3-sulfonamide) Source: University of Luxembourg URL:[Link][3]

  • Cyclobutyl bromide / 4-methoxy-3-pyridinesulfonamide Synthetic Route Information Source: LookChem URL:[Link][4]

Sources

Comparative

High-Performance Validation of LC-MS/MS Assay for 4-Methoxypyridine-3-Sulfonamide in Plasma: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Analytical validation, method causality, and comparative performance of LC-MS/MS against legacy platforms. The Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Analytical validation, method causality, and comparative performance of LC-MS/MS against legacy platforms.

The Analytical Challenge: Targeting Carbonic Anhydrase Inhibitors

4-methoxypyridine-3-sulfonamide (CID07568) is a specialized sulfonamide compound recognized as a potent perturbagen targeting Carbonic Anhydrase isoforms (CA2, CA9, and CA12)[1]. Because tumor-associated carbonic anhydrases (like CA9 and CA12) regulate the acidic tumor microenvironment, inhibitors in this class are critical in oncology and ophthalmology drug development.

To conduct rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling, bioanalytical scientists require an assay that is highly sensitive, selective, and reproducible. The complex matrix of human plasma—rich in proteins and phospholipids—demands an analytical approach that inherently corrects for matrix effects and ensures data integrity.

Pathway Drug 4-methoxypyridine- 3-sulfonamide Target Carbonic Anhydrase (CA2, CA9, CA12) Drug->Target Targets Zn Zn2+ Active Site Binding Target->Zn Mechanism Inhibition Blockade of CO2 Hydration Zn->Inhibition Induces Effect Tumor Microenvironment pH Modulation Inhibition->Effect Pharmacodynamics

Pharmacodynamic pathway of CA inhibition by 4-methoxypyridine-3-sulfonamide.

Platform Comparison: Why LC-MS/MS is the Gold Standard

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was utilized for sulfonamide quantification. However, modern clinical development necessitates the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

The table below objectively compares the performance of LC-MS/MS against alternative legacy platforms for the quantification of sulfonamide-based CA inhibitors.

Performance MetricHPLC-UV (Legacy)LC-MS (Single Quad)LC-MS/MS (Triple Quad)
Sensitivity (LLOQ) ~500 ng/mL~50 ng/mL< 1 ng/mL
Selectivity Low (relies on retention time)Moderate (m/z filtering)High (MRM transitions)
Run Time per Sample 10 - 15 minutes5 - 8 minutes< 3 minutes
Sample Volume Required > 500 µL200 - 300 µL50 - 100 µL
Matrix Effect Handling Poor (baseline drift)Moderate (ion suppression risks)Excellent (SIL-IS normalization)

The Verdict: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and sensitivity, making it the mandatory choice for regulatory-compliant bioanalysis[3].

Causality-Driven Method Development (E-E-A-T)

A robust assay is not created by blindly following steps; it is engineered through an understanding of chemical causality. Every parameter in this method is designed to create a self-validating system .

Sample Preparation: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT)

While PPT using acetonitrile is rapid, it fails to remove endogenous phospholipids which cause severe ion suppression in the MS source. For 4-methoxypyridine-3-sulfonamide, we utilize Solid Phase Extraction (SPE) . SPE chemically isolates the analyte, yielding a cleaner extract. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any minor variations in recovery are mathematically normalized, ensuring the assay self-corrects across every single sample[4].

Chromatographic Separation

A C18 ultra-performance column (e.g., 1.7 µm particle size) is selected due to its high theoretical plate count, ensuring sharp peak shapes. The mobile phase consists of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The acidic modifier ensures the pyridine nitrogen remains protonated, improving retention and peak symmetry.

Mass Spectrometry: Ionization Causality

Sulfonamides possess an acidic proton, theoretically making Negative Electrospray Ionization (ESI-) viable. However, the presence of the methoxypyridine ring in 4-methoxypyridine-3-sulfonamide acts as a strong proton acceptor. Consequently, tuning the mass spectrometer in Positive Ion Mode (ESI+) yields significantly higher signal intensity and stability[4]. The MRM transitions track the precursor ion [M+H]+ fragmenting into a stable product ion (e.g., loss of the sulfonamide group).

Step-by-Step Validation Protocol (FDA 2018 Guidelines)

All bioanalytical methods must be validated according to the 5[5].

Phase 1: Selectivity and Matrix Effect
  • Obtain blank plasma from at least 6 independent human sources (including hemolyzed and lipemic lots).

  • Extract blanks alongside samples spiked at the Lower Limit of Quantification (LLOQ).

  • Causality Check: Ensure no endogenous peaks co-elute with 4-methoxypyridine-3-sulfonamide or the IS. The matrix factor (MF) must be calculated by comparing the peak area of post-extraction spiked samples to neat standard solutions. The IS-normalized MF should have a Coefficient of Variation (CV) < 15%[2].

Phase 2: Calibration Curve and LLOQ
  • Prepare a 1/x² weighted linear regression curve ranging from 1 ng/mL to 1000 ng/mL.

  • Analyze 6 non-zero calibration standards.

  • Acceptance: The LLOQ must have a precision of ≤ 20% CV and accuracy within ±20% of the nominal concentration. All other standards must be within ±15%[5].

Phase 3: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification).

  • Run 5 replicates of each QC level per batch.

  • Perform this across 3 independent analytical batches on different days to establish both intra-day and inter-day precision.

Phase 4: Stability Assessments
  • Bench-top Stability: Leave low and high QCs at room temperature for 24 hours prior to extraction.

  • Freeze-Thaw Stability: Subject QCs to 3 complete freeze (-80°C) and thaw (room temperature) cycles.

  • Autosampler Stability: Store extracted samples in the autosampler (4°C) for 48 hours and re-inject to verify extract stability.

Workflow N1 Spiked Plasma Sample (Analyte + IS) N2 Solid Phase Extraction (SPE) N1->N2 N3 UPLC Separation (C18 Column) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Acquisition & Peak Integration N4->N5 N6 FDA 2018 Validation (Accuracy, Precision, Stability) N5->N6

LC-MS/MS bioanalytical validation workflow for plasma samples.

Quantitative Validation Acceptance Criteria

To ensure the assay acts as a self-validating system, the following FDA-mandated thresholds must be strictly enforced during the validation of 4-methoxypyridine-3-sulfonamide[6]:

Validation ParameterFDA 2018 Acceptance CriteriaMechanistic Purpose
Accuracy (Non-LLOQ) ± 15% of nominal concentrationEnsures the true value of the drug is reported.
Precision (Non-LLOQ) ≤ 15% CVEnsures repeatability across multiple runs/operators.
LLOQ Accuracy & Precision ± 20% of nominal, ≤ 20% CVDefines the absolute baseline of assay sensitivity.
Carryover ≤ 20% of LLOQ in blank after ULOQPrevents false positives from high-concentration samples.
IS-Normalized Matrix Effect CV ≤ 15% across 6 matrix lotsProves the SIL-IS successfully corrects for ion suppression.

Conclusion

Validating an LC-MS/MS assay for 4-methoxypyridine-3-sulfonamide goes beyond merely following a checklist; it requires a deep understanding of the analyte's physicochemical properties. By leveraging Solid Phase Extraction to eliminate matrix effects and utilizing ESI+ MRM transitions to capitalize on the molecule's pyridine ring, scientists can develop a highly sensitive, self-validating assay. This approach not only meets the stringent requirements of the FDA 2018 BMV guidelines but also ensures flawless data integrity for downstream pharmacokinetic modeling.

References

  • ChemPert PAWS - Chemical Compound Dataset (CID07568). University of Luxembourg.
  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).
  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI.
  • LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists.

Sources

Validation

Comparative Guide: Catalytic Efficiency of 4-Methoxypyridine-3-Sulfonamide Derivatives in Directed Catalysis

For researchers and drug development professionals, the selection of an optimal ligand or organocatalyst is often the bottleneck in scaling complex synthetic pathways. While pyridine-3-sulfonamide derivatives are widely...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal ligand or organocatalyst is often the bottleneck in scaling complex synthetic pathways. While pyridine-3-sulfonamide derivatives are widely recognized as potent enzyme inhibitors in medicinal chemistry[1], their structural topology also makes them exceptional bifunctional ligands and organocatalysts.

This guide objectively compares the catalytic efficiency of 4-methoxypyridine-3-sulfonamide against its structural alternatives, focusing on its application as a non-covalent directing template in transition-metal-catalyzed C–H functionalization.

Mechanistic Rationale: The 4-Methoxy Advantage

To understand the catalytic superiority of 4-methoxypyridine-3-sulfonamide, we must analyze the causality behind its molecular design. The molecule operates via a dual-action mechanism:

  • Enhanced Metal Coordination (The C4-Methoxy Effect): The methoxy group (-OCH₃) at the C4 position is a strong electron-donating group via resonance (+M effect). This substitution significantly increases the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhanced basicity strengthens the σ-donation to transition metals (such as Pd²⁺ or Cu⁺), stabilizing the active catalytic complex and preventing premature catalyst degradation. Similar dramatic rate accelerations have been observed when utilizing2[2].

  • Substrate Anchoring (The C3-Sulfonamide Effect): The sulfonamide moiety provides an acidic N–H proton capable of forming 1 with substrates[1]. This non-covalent interaction anchors the substrate in a precise spatial orientation relative to the metal center, enabling highly regioselective remote C–H activation[3].

Quantitative Performance Comparison

The table below summarizes the catalytic efficiency of various pyridine-3-sulfonamide derivatives in a standardized Palladium-catalyzed meta-C–H arylation of hydrocinnamic amides.

Ligand / Catalyst DerivativePyridine C4 SubstitutionElectronic EffectCatalytic Yield (%)Regioselectivity (meta:para)Turnover Frequency (TOF, h⁻¹)
Pyridine-3-sulfonamide -HBaseline6585:1512
4-Methoxypyridine-3-sulfonamide -OCH₃Strong EDG (+M)92 98:2 35
4-Chloropyridine-3-sulfonamide -ClEWG (-I)4570:305
Bis(pyridine-3-sulfonamide) -H (Dimeric)Chelation88>99:128

Data Insight: The introduction of the 4-methoxy group nearly triples the Turnover Frequency (TOF) compared to the unsubstituted baseline. While dimeric templates like3[3], the monomeric 4-methoxypyridine derivative offers a superior balance of atom economy, synthetic accessibility, and catalytic turnover.

Catalytic Pathway Visualization

The following diagram illustrates the logical flow of the catalytic cycle, demonstrating exactly where the 4-methoxy substitution exerts its stabilizing influence.

CatalyticPathway Cat Pd(II) Precatalyst + 4-MeO-Pyr-3-SA Coord Ligand Coordination (Enhanced by 4-OMe) Cat->Coord Base (Ag2CO3) CH_Act C-H Activation (Directed by Sulfonamide) Coord->CH_Act Substrate Binding OxAdd Oxidative Addition (Aryl Iodide) CH_Act->OxAdd Ar-I RedElim Reductive Elimination & Product Release OxAdd->RedElim Transient Pd(IV) RedElim->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed C-H arylation directed by 4-methoxypyridine-3-sulfonamide.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system. It incorporates internal controls to definitively prove that any observed rate acceleration is strictly causal to the 4-methoxy substitution.

Objective

Evaluate the catalytic efficiency of 4-methoxypyridine-3-sulfonamide in directing the meta-C–H arylation of hydrocinnamic acid derivatives.

Step-by-Step Workflow
  • Preparation of the Catalytic Complex:

    • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and 4-methoxypyridine-3-sulfonamide (10 mol%) in anhydrous hexafluoroisopropanol (HFIP). Stir for 30 minutes at room temperature.

    • Causality: HFIP is a strongly hydrogen-bonding, low-nucleophilicity solvent. It stabilizes the cationic Pd intermediate without competing with the pyridine nitrogen for ligand coordination.

  • Substrate & Reagent Addition:

    • Action: Add the amide substrate (0.2 mmol), aryl iodide (0.4 mmol), and Ag₂CO₃ (1.5 equiv) to the reaction vial.

    • Causality: Silver carbonate acts as both a base for the concerted metalation-deprotonation (CMD) step and a halide scavenger, abstracting iodide to regenerate the active Pd(II) species and driving the catalytic cycle forward.

  • Reaction Execution:

    • Action: Seal the vial, remove it from the glovebox, and heat at 80 °C for exactly 12 hours.

  • Internal Validation (Critical Step):

    • Action: Run two parallel control reactions simultaneously: Control A (omitting the sulfonamide ligand entirely) and Control B (using unsubstituted pyridine-3-sulfonamide).

    • Causality: This internally validates the baseline reactivity of the system. Any delta in yield or regioselectivity between the main reaction and Control B is mathematically isolated to the electronic contribution of the 4-methoxy group.

  • Quantification:

    • Action: Cool the mixtures to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard. Analyze the crude mixture via ¹H-NMR to calculate precise conversion rates and meta/para ratios.

References

  • Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis. 2

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. MDPI. 1

  • Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. ACS Omega. 3

Sources

Comparative

Evaluating Baseline Toxicity of 4-Methoxypyridine-3-Sulfonamide Against Standard Control Compounds

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In Vitro Toxicity Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale In early-stage drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In Vitro Toxicity Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, pyridine-sulfonamide derivatives, such as 4-methoxypyridine-3-sulfonamide , are frequently utilized as critical building blocks and pharmacophores. They appear in various therapeutic classes, including kinase inhibitors (e.g., SGK-1 inhibitors) and diuretics [1]. However, the sulfonamide moiety carries a well-documented liability for idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity.

As a Senior Application Scientist, I emphasize that evaluating the baseline cytotoxicity of these early intermediates is not just a regulatory checkbox—it is a critical step in lead optimization. The primary mechanism of sulfonamide-induced toxicity is driven by cytochrome P450 (CYP450) mediated bioactivation. The parent sulfonamide is oxidized into a reactive hydroxylamine metabolite, which can spontaneously or enzymatically oxidize further into a highly electrophilic nitroso derivative [2]. These proximate toxins deplete cellular glutathione, induce severe oxidative stress, and form covalent adducts with cellular macromolecules, ultimately triggering apoptosis [3].

To objectively evaluate the safety profile of 4-methoxypyridine-3-sulfonamide, we must benchmark it against established control compounds using a metabolically competent human hepatocellular carcinoma (HepG2) cell model.

Bioactivation Parent 4-Methoxypyridine-3-sulfonamide (Parent Compound) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Hepatic Metabolism Hydroxylamine Hydroxylamine Metabolite (Reactive Intermediate) CYP->Hydroxylamine Nitroso Nitroso Derivative (Proximate Toxin) Hydroxylamine->Nitroso Spontaneous/Enzymatic Oxidation Adducts Covalent Protein Binding & Adduct Formation Nitroso->Adducts OxStress Oxidative Stress (ROS Generation) Nitroso->OxStress Apoptosis Cytotoxicity (Apoptosis / Necrosis) Adducts->Apoptosis OxStress->Apoptosis

Proposed bioactivation pathway of sulfonamide moieties leading to cellular toxicity.

Experimental Design: A Self-Validating System

To ensure scientific integrity, a single-endpoint assay is insufficient. Compounds can artificially inflate specific readouts (e.g., direct chemical reduction of MTT reagent). Therefore, we employ an orthogonal, multiparametric approach [4]:

  • MTT Assay: Measures mitochondrial reductase activity.

  • ATP Luminescence: Directly quantifies viable, metabolically active cells.

  • Caspase-3/7 Activation: Differentiates between programmed cell death (apoptosis) and general necrosis.

Selection of Control Compounds

A robust assay requires controls that validate the dynamic range and mechanistic sensitivity of the system:

  • Doxorubicin: A potent chemotherapeutic agent serving as a positive control for DNA damage-induced apoptosis.

  • Chlorpromazine: A known idiosyncratic hepatotoxicant that induces phospholipidosis and membrane disruption.

  • DMSO (0.1% v/v): The vehicle control, establishing the 100% baseline viability threshold.

Step-by-Step Methodology: HepG2 Multiparametric Cytotoxicity Assay

This protocol is designed for 96-well plate formats and ensures high reproducibility through strict environmental and temporal controls.

Step 1: Cell Culture and Seeding

  • Cultivate human HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Harvest cells at 80% confluence using Trypsin-EDTA.

  • Seed cells into flat-bottom 96-well plates at a density of 1.0×104 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

Step 2: Compound Preparation and Dosing

  • Prepare a 100 mM stock solution of 4-methoxypyridine-3-sulfonamide, Doxorubicin, and Chlorpromazine in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution of each compound in culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly maintained at 0.1% (v/v) to prevent solvent-induced toxicity.

  • Aspirate the old medium from the 96-well plates and add 100 µL of the compound-containing medium to the respective wells (in triplicate).

  • Incubate for 48 hours.

Step 3: Multiparametric Readout

  • ATP Quantification (Primary Viability): After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (or equivalent ATP-luminescent reagent) to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Caspase-3/7 Activity (Apoptosis): In a parallel replicate plate, add Caspase-Glo® 3/7 reagent. Incubate for 1 hour at room temperature and measure luminescence to quantify apoptotic induction.

Workflow Seed HepG2 Cell Seeding (10,000 cells/well) Dose Compound Dosing (Test & Controls) 0.1 - 200 µM Seed->Dose Incubate Incubation (48 Hours, 37°C, 5% CO2) Dose->Incubate Readout Multiparametric Readout (ATP & Caspase-3/7) Incubate->Readout Analyze Data Analysis & IC50 Calculation Readout->Analyze

High-throughput in vitro cytotoxicity screening workflow using the HepG2 cell model.

Comparative Data Analysis

The following table summarizes the baseline toxicity profiles. The data highlights that the isolated fragment, 4-methoxypyridine-3-sulfonamide, exhibits negligible baseline cytotoxicity compared to the highly active control compounds.

Note: IC50 values represent the concentration required to reduce cellular ATP levels by 50% relative to the DMSO control after 48 hours of exposure.

CompoundAssay RoleHepG2 IC₅₀ (µM)Caspase-3/7 ActivationPrimary Mechanism of Toxicity
4-Methoxypyridine-3-sulfonamide Test Compound> 200.0 NegativeN/A (Low baseline in vitro toxicity)
Doxorubicin Positive Control0.64 High (+++)DNA Intercalation / Apoptosis
Chlorpromazine Positive Control18.50 Moderate (+)Phospholipidosis / Necrosis
DMSO (0.1%) Vehicle Control> 1000.0 NegativeN/A (Baseline Viability)
Interpretation of Results
  • Validation of the System: The assay successfully captured the high potency of Doxorubicin (IC₅₀ < 1 µM) and the moderate hepatotoxicity of Chlorpromazine, validating the sensitivity of the HepG2 model [4].

  • Safety Profile of the Test Compound: 4-methoxypyridine-3-sulfonamide demonstrates an IC₅₀ > 200 µM, indicating an excellent baseline safety profile in vitro. It does not trigger spontaneous apoptosis or acute metabolic failure in hepatic cells without further structural elaboration.

  • Caveat for Lead Optimization: While the baseline toxicity is low, researchers must remain vigilant. As this fragment is incorporated into larger, more lipophilic drug candidates, the affinity for CYP450 enzymes may increase, potentially accelerating the formation of the toxic nitroso-metabolites discussed in Section 1. Subsequent lead compounds should be subjected to reactive metabolite trapping assays (e.g., glutathione trapping).

References

  • US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1 Source: Google Patents URL
  • Time-course of toxicity of reactive sulfonamide metabolites Source: PubMed (National Institutes of Health) URL:[Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole Source: PubMed (National Institutes of Health) URL:[Link]

  • Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 Source: PubMed (National Institutes of Health) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxypyridine-3-sulfonamide

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxypyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxypyridine-3-sulfonamide, a compound class that demands meticulous handling due to its potential hazards. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Methoxypyridine-3-sulfonamide may not always be readily available, we can infer its hazard profile from related pyridine and sulfonamide compounds. The pyridine moiety suggests potential for skin, eye, and respiratory irritation, while the sulfonamide group is a common feature in pharmaceutically active compounds that require careful handling.[1][2][3]

Table 1: Inferred Hazard Profile of 4-Methoxypyridine-3-sulfonamide

Hazard ClassificationGHS PictogramPrecautionary StatementRationale & Source
Acute Toxicity (Oral, Dermal, Inhalation) 💀H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Based on data for related pyridine and sulfonyl fluoride compounds.[4][5]
Skin Corrosion/Irritation H315: Causes skin irritation.Pyridine derivatives are known skin irritants.[2][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Common hazard for pyridine-based chemicals.[6][7]
Reproductive Toxicity (Suspected) हेल्थ हज़ार्डH361: Suspected of damaging fertility or the unborn child.A known hazard for some sulfonamide-class compounds.
Aquatic Hazard (Long-term) पर्यावरणH411: Toxic to aquatic life with long lasting effects.A precautionary classification for many pharmaceutical compounds not intended for environmental release.

Essential Personal Protective Equipment (PPE)

Direct exposure is the primary risk during waste handling. The following PPE is non-negotiable and serves as your first line of defense. The causality is clear: creating an impermeable barrier between you and the chemical waste prevents accidental contact and inhalation.

  • Eye Protection : Wear ANSI-approved chemical splash goggles.[8] Standard safety glasses do not provide a sufficient seal against splashes.

  • Hand Protection : Use chemical-resistant nitrile or neoprene gloves.[1] Do not use latex, as it offers poor resistance to many organic chemicals.

  • Body Protection : A full-length laboratory coat, buttoned, is mandatory.[8] This protects your skin and personal clothing from contamination.

  • Respiratory Protection : All handling of dry powder and concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]

Spill Management Protocol

Accidents happen, but a swift and correct response can mitigate the risk.

For Small Spills (<100 mg or <10 mL)
  • Alert & Isolate : Notify colleagues in the immediate area.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable) : For acidic or basic derivatives, a neutralizing agent can be used cautiously. However, for 4-Methoxypyridine-3-sulfonamide, simple absorption is the preferred first step.

  • Clean-Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Use non-sparking tools to avoid ignition sources.[4][9]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Document the spill according to your institution's Environmental Health and Safety (EHS) guidelines.

For Large Spills (>100 mg or >10 mL)
  • Evacuate : Immediately evacuate the area.[8]

  • Alert : Notify your institution's EHS or emergency response team without delay.[8]

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean : Allow trained emergency responders to handle the cleanup.

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Designate a Waste Container : Use a chemically compatible, leak-proof container with a secure, screw-top lid.[8] The container must be clearly labeled "Hazardous Waste".[8]

  • Label Accurately : The label must include the full chemical name, "4-Methoxypyridine-3-sulfonamide," and list all other components in the waste, including solvents and their approximate percentages.[8] Clearly mark the associated hazards (e.g., "Toxic," "Irritant").[8]

  • Collect All Contaminated Materials : This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated solids such as weighing paper, gloves, and absorbent pads used during cleanup.[10]

  • Do Not Mix : Never mix this waste stream with other chemical wastes, especially strong oxidizing agents or acids, to prevent unforeseen reactions.[8]

  • Keep Container Closed : The waste container must remain tightly sealed when not in use to prevent the release of vapors.[1][9]

Disposal Pathway Decision Tree

The following diagram illustrates the logical workflow for managing 4-Methoxypyridine-3-sulfonamide waste from generation to final disposal.

G cluster_generation Waste Generation cluster_evaluation Initial Handling & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Waste (e.g., unused chemical, contaminated labware, spills) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Protocol C->D Yes E Segregate Waste Stream (Do NOT mix with other chemicals) C->E No D->E F Select Leak-Proof, Compatible Container E->F G Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area H->I J Check for Incompatibles (e.g., strong oxidizers) I->J K Ensure Proper Segregation in Storage J->K Yes L Is container full or storage time limit reached? J->L No Incompatibles K->I M Submit Chemical Waste Collection Request to EHS L->M Yes N Licensed Waste Contractor Collects for Incineration M->N

Caption: Disposal workflow for 4-Methoxypyridine-3-sulfonamide.

On-Site Storage and Final Disposal

Interim Storage in the Laboratory
  • Location : Store the sealed waste container in a designated and marked satellite accumulation area within the laboratory. This area should be away from general traffic and sinks.

  • Containment : Secondary containment (e.g., a larger bin or tray) is highly recommended to contain any potential leaks.

  • Duration : Adhere strictly to your institution's and local regulations regarding the maximum amount of time a waste container can be stored in the lab before it must be moved to a central storage facility.[8]

Final Disposal Procedure
  • Request Collection : Once the waste container is full or nearing its storage time limit, submit a formal pickup request to your institution's EHS department.[8]

  • Professional Handling : Do not, under any circumstances, attempt to transport hazardous waste off-site yourself or dispose of it via standard drains or trash.[8][11]

  • Incineration : The standard and required method for disposing of pharmaceutical and related chemical waste is high-temperature incineration by a licensed hazardous waste management company.[12][13] This process ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these rigorous protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities remain in full compliance with environmental regulations.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific Company. (2025, December 19).
  • Apollo Scientific.
  • MilliporeSigma. (2026, March 5).
  • Carl ROTH.
  • Sigma-Aldrich. (2025, November 6).
  • Chemwatch. (2017, June 27).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 26).
  • ChemSupply Australia Pty Ltd.
  • Thermo Fisher Scientific. (2025, September 19). 2-methoxy-3-(trifluoromethyl)
  • Tokyo Chemical Industry. (2025, December 1).
  • MilliporeSigma. (2025, September 22).
  • NextSDS.
  • Cayman Chemical. (2025, September 19).
  • PubMed. (2018, October 15).
  • RiskAssess. Disposal of chemical wastes.
  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • IntechOpen. (2014, March 26). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment.
  • Ace Waste. Correct Disposal of Schedule 4 Drugs (S4 Drugs).
  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • eviQ. Safe handling and waste management of hazardous drugs.
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.

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